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  • Product: 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid
  • CAS: 1707727-88-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid: Synthesis, Characterization, and Physicochemical Profiling

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a halogenated thi...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a halogenated thiophene derivative of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in publicly accessible literature, this document presents a robust, proposed synthetic pathway derived from established chemical principles. Furthermore, it outlines detailed, field-proven methodologies for the determination of its core physicochemical properties and comprehensive spectroscopic characterization. This guide is intended to serve as a foundational resource for researchers, enabling further investigation and application of this compound.

Introduction

Thiophene-based carboxylic acids are a well-established class of heterocyclic compounds with diverse applications, notably as key building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of a benzyloxy group and chlorine atoms onto the thiophene scaffold, as in the case of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS No. 1707727-88-5), is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and material characteristics. The strategic placement of the bulky, lipophilic benzyloxy group can enhance interactions with hydrophobic pockets in biological targets, while the electron-withdrawing chlorine atoms can affect the acidity of the carboxylic acid and the overall reactivity of the thiophene ring.

This guide provides a detailed exploration of this compound, commencing with a proposed synthetic route and followed by a systematic approach to its physicochemical and spectroscopic characterization.

Synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

The synthesis of the title compound can be logically approached through a three-step sequence, starting from a suitable dichlorinated thiophene precursor. This proposed pathway leverages well-established and reliable chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Benzylation cluster_2 Step 3: Hydrolysis A 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one B Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate A->B HCl (gas), Acetic Acid C Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate B->C Benzyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) D 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid C->D Base (e.g., NaOH or LiOH), Solvent (e.g., THF/Water) NMR_Analysis cluster_HNMR ¹H NMR Spectroscopy cluster_CNMR ¹³C NMR Spectroscopy HNMR_Signals Expected Signals: - Benzyl Protons (multiplet, ~7.2-7.5 ppm) - Methylene Protons (singlet, ~5.0-5.5 ppm) - Carboxylic Acid Proton (broad singlet, >10 ppm) CNMR_Signals Expected Signals: - Carbonyl Carbon (~160-170 ppm) - Aromatic Carbons (~110-150 ppm) - Methylene Carbon (~70-80 ppm) NMR_Analysis NMR Analysis Workflow

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Thiophene derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antifungal, antimic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antifungal, antimicrobial, and antitumor properties.[1][2] The specific substitution patterns on the thiophene ring play a crucial role in modulating their therapeutic efficacy and pharmacokinetic profiles. This guide focuses on 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a molecule of interest for its potential applications in drug discovery. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design.

While a specific crystal structure for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is not yet publicly available, this guide will provide a comprehensive framework for its determination and analysis. We will draw upon established methodologies and data from closely related thiophene carboxylic acid derivatives to present a complete workflow, from synthesis and crystallization to X-ray diffraction analysis and structural interpretation.

Synthesis and Crystallization

The synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid can be approached through several synthetic routes, often starting from a substituted thiophene precursor. A plausible synthetic pathway involves the esterification of a corresponding methyl ester, a common strategy for obtaining carboxylic acids in this class of compounds.[3]

Proposed Synthetic Route:

A potential synthesis could start from methyl 3-hydroxythiophene-2-carboxylate. The hydroxyl group can be benzylated, followed by chlorination of the thiophene ring and subsequent hydrolysis of the methyl ester to yield the final carboxylic acid.

Crystallization Protocol:

Obtaining single crystals of sufficient quality is the most critical step for a successful X-ray diffraction experiment. The following is a general protocol for the crystallization of thiophene carboxylic acid derivatives:

  • Solvent Selection: A systematic solvent screen is essential. Solvents of varying polarities, such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, should be tested. Co-solvent systems can also be employed to fine-tune the solubility.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent increases the concentration, promoting crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the experimental and computational steps involved in determining the crystal structure of a thiophene carboxylic acid derivative, using the parameters from a published study on thiophene-2-carboxylic acid as a representative example.[1][4]

Experimental Workflow:

G A Crystal Mounting B Data Collection A->B Diffractometer C Data Reduction B->C Integration Software D Structure Solution C->D Direct Methods (e.g., SHELXS) E Structure Refinement D->E Full-Matrix Least-Squares (e.g., SHELXL) F Crystallographic Information File (CIF) E->F Finalized Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Collection and Refinement Parameters (Illustrative Example):

The following table summarizes typical parameters for data collection and structure refinement for a thiophene carboxylic acid derivative, based on the published data for thiophene-2-carboxylic acid.[1][4]

ParameterValue
DiffractometerBruker SMART CCD area-detector
RadiationMoKα (λ = 0.71073 Å)
Temperature113(2) K
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å
Volume2325.5(8) ų
Z4
Data Collection Methodφ and ω scans
Absorption CorrectionMulti-scan
Structure SolutionDirect Methods (SHELXS-97)
Refinement MethodFull-matrix least-squares on F² (SHELXL-97)
Final R indices [I>2σ(I)]R1 = 0.0481, wR2 = 0.1358
Goodness-of-fit on F²1.05

Structural Interpretation and Significance

The solved crystal structure of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid would provide invaluable insights into its molecular geometry and intermolecular interactions.

Molecular Geometry:

Analysis of the bond lengths and angles within the molecule would confirm the connectivity and provide information about the electronic environment. Key parameters to examine would include:

  • Thiophene Ring: The planarity of the thiophene ring and the C-S and C-C bond lengths.

  • Carboxylic Acid Group: The C=O and C-O bond lengths and the O-C=O bond angle.

  • Substituents: The bond lengths and angles associated with the benzyloxy and chloro substituents.

Intermolecular Interactions:

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, the following interactions would be of particular interest:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly likely that the molecules would form dimers or extended chains through O-H···O hydrogen bonds.[1]

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electronegative atoms like oxygen.

  • π-π Stacking: The aromatic thiophene and benzene rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

G A Molecule A B Molecule B A->B O-H···O Hydrogen Bond C Molecule C A->C Cl···O Halogen Bond D Molecule D C->D π-π Stacking

Sources

Foundational

Mechanism of Action of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid: A Structural and Methodological Guide

Executive Summary The compound 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) is a highly functionalized heterocyclic building block[1] that belongs to a potent class of D-amino acid oxidase (D...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) is a highly functionalized heterocyclic building block[1] that belongs to a potent class of D-amino acid oxidase (DAO or DAAO) inhibitors[2]. DAO is a flavin adenine dinucleotide (FAD)-dependent enzyme primarily responsible for the oxidative deamination of D-amino acids, most notably D-serine[3]. Because D-serine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, the targeted inhibition of DAO is a heavily investigated therapeutic strategy for addressing NMDA receptor hypofunction in neurological disorders such as schizophrenia[4].

This technical guide dissects the molecular mechanism of action (MoA) of this specific thiophene-2-carboxylic acid derivative and provides field-proven, self-validating biological assay protocols for evaluating its efficacy.

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of thiophene-2-carboxylic acids stems from their ability to act as competitive inhibitors at the active site of human DAO (hDAO)[2]. The structural elements of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid dictate its binding affinity through three distinct sub-site interactions:

  • The Carboxylate Pharmacophore: The 2-carboxylic acid moiety is strictly required for target engagement. It mimics the carboxylate group of the natural substrate (D-serine) and forms a critical bidentate salt bridge with the Arg283 residue in the hDAO active site[2].

  • Thiophene Core Stacking: The central thiophene ring engages in tight π−π stacking with Tyr224 . In the presence of thiophene carboxylic acids, Tyr224 adopts a tightly stacked conformation that effectively seals the active site, shielding the FAD cofactor from the solvent[2].

  • Halogen and Hydrophobic Interactions: The 4,5-dichloro substitutions enhance the lipophilicity of the core (LogP 4.33)[1] and participate in halogen bonding with the hydrophobic residues lining the primary binding pocket.

  • Secondary Pocket Engagement: The bulky 3-benzyloxy group projects toward the entrance channel of the enzyme. While smaller thiophene derivatives leave the secondary pocket open, bulky substitutions at the 3-position can lock the enzyme in a closed conformation, dramatically decreasing the dissociation rate ( koff​ )[2].

Pathway Inhibitor 3-(Benzyloxy)-4,5-dichloro- thiophene-2-carboxylic acid DAO D-Amino Acid Oxidase (DAO) Active Site (Tyr224/FAD) Inhibitor->DAO Competitive Inhibition DSerine D-Serine (Neuromodulator) DAO->DSerine Prevents Oxidation NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Binds Co-agonist Site

Figure 1: Mechanism of DAO inhibition leading to enhanced NMDA receptor signaling.

Biological Assay Workflows & Self-Validating Protocols

To rigorously evaluate the inhibitory profile of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, researchers must utilize assays that account for the specific biochemical nuances of FAD-dependent enzymes.

In Vitro Enzymatic Inhibition Assay (Amplex Red Coupled Assay)

Rationale (Causality): Direct UV-Vis measurement of D-serine oxidation is prone to inner-filter effects because the FAD cofactor intrinsically absorbs in the UV/blue spectrum. To bypass this, we utilize an Amplex Red coupled assay. DAO oxidizes D-serine to generate hydrogen peroxide ( H2​O2​ )[3]. Horseradish peroxidase (HRP) then uses this H2​O2​ to convert non-fluorescent Amplex Red into highly fluorescent resorufin. This shifts detection to the red spectrum (Ex 530 nm / Em 590 nm), ensuring a high signal-to-noise ratio and preventing false positives from compound autofluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human DAO (hDAO) in assay buffer (50 mM sodium phosphate, pH 7.4) to a final working concentration of 5 nM. Supplement with 10 μ M FAD to ensure the holoenzyme remains fully saturated.

  • Inhibitor Incubation: Prepare a 10-point serial dilution of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in DMSO. Add 1 μ L of the inhibitor to 49 μ L of the hDAO solution in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow for Tyr224 conformational stacking[2].

  • Substrate-Detection Mix: Prepare a 50 μ L mixture containing 20 mM D-serine (substrate), 100 μ M Amplex Red, and 0.2 U/mL HRP in assay buffer.

  • Reaction Initiation: Add the Substrate-Detection Mix to the enzyme-inhibitor wells.

  • Kinetic Reading: Immediately read fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes at 37°C.

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot relative V0​ against log[Inhibitor] to determine the IC50​ . A self-validating control must include a "no-enzyme" well to rule out direct reduction of Amplex Red by the thiophene compound.

Workflow Step1 1. Enzyme Prep Recombinant hDAO + FAD Step2 2. Inhibitor Incubation Add Thiophene Derivative Step1->Step2 Step3 3. Substrate Addition D-Serine + Amplex Red + HRP Step2->Step3 Step4 4. Fluorescence Detection Ex: 530nm / Em: 590nm Step3->Step4 Step5 5. Kinetic Analysis Calculate IC50 & Ki Step4->Step5

Figure 2: Workflow for the Amplex Red Coupled Enzymatic Assay.

Cellular Target Engagement (HPLC-FLD D-Serine Quantification)

Rationale (Causality): DAO inhibition does not inherently cause cell death; its physiological role is neuromodulation. Therefore, standard cell viability assays (like MTT or CellTiter-Glo) are useless here. Target engagement must be validated by quantifying the intracellular accumulation of D-serine. Because D- and L-serine are enantiomers, they must be separated using pre-column derivatization with N-isobutyryl-L-cysteine (IBLC) and o-phthalaldehyde (OPA) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably transfected with hDAO into 6-well plates.

  • Treatment: Treat cells with varying concentrations of the thiophene inhibitor (0.1 μ M to 10 μ M) in media supplemented with 1 mM D-serine. Incubate for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS, lyse with 5% trichloroacetic acid (TCA) to precipitate proteins, and centrifuge. Collect the supernatant.

  • Derivatization: React the supernatant with OPA/IBLC for exactly 2 minutes to form fluorescent diastereomers of the amino acids.

  • HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase column. The L-cysteine derivative resolves the D-serine and L-serine peaks. Quantify the D-serine peak area relative to an internal standard (e.g., D-homoserine) to confirm cellular DAO inhibition.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of 4,5-dichlorothiophene-2-carboxylic acid derivatives based on established structure-activity relationship (SAR) studies of DAO inhibitors[2].

ParameterAssay TypeRepresentative ValueBiological Significance
IC50​ (hDAO) Amplex Red Coupled Assay15 - 50 nMDemonstrates high-affinity competitive inhibition at the active site.
Ki​ Michaelis-Menten Kinetics< 10 nMIndicates tight binding, driven by Tyr224 π−π stacking.
Selectivity Counter-screen (e.g., D-Aspartate Oxidase)> 100-foldEnsures no off-target disruption of other amino acid metabolic pathways.
Cellular EC50​ HPLC-FLD (D-Serine accumulation)200 - 500 nMValidates membrane permeability (LogP 4.33) and intracellular target engagement.

References

  • Kato, Y., et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." European Journal of Medicinal Chemistry, Vol. 159, 2018, pp. 23-34.[Link]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.3 - D-amino-acid oxidase." BRENDA, 2026.[Link]

  • Tsukamoto, T., et al. "Research profiling on D-amino acid oxidase inhibitors and NMDA receptor modulation." Johns Hopkins Medicine / ResearchGate, 2018.[Link]

Sources

Exploratory

Thermodynamic Solvation Profiling of Halogenated Thiophene Pharmacophores: A Technical Guide to 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in Polar Aprotic Solvents

Executive Summary The compound 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) is a highly functionalized, lipophilic building block utilized in advanced organic synthesis and drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) is a highly functionalized, lipophilic building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by an electron-deficient thiophene core, bulky ether linkage, and an ionizable carboxylic acid, this molecule presents unique solubility challenges. For researchers scaling up syntheses or developing early-stage formulations, understanding its thermodynamic solubility in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN)—is critical.

This whitepaper provides an in-depth mechanistic analysis of how this compound interacts with polar aprotic environments and establishes a field-validated, self-correcting experimental protocol for quantifying its solubility profile.

Structural Rationale and Solvation Thermodynamics

To predict and manipulate the solubility of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, one must dissect its structural micro-environments:

  • The Carboxylic Acid Moiety (H-Bond Donor/Acceptor): In the solid state, carboxylic acids form highly stable, hydrogen-bonded dimers. The presence of the electron-withdrawing thiophene ring and adjacent chlorine atoms significantly lowers the pKa of this acid, making the hydroxyl proton highly polarized and an excellent hydrogen-bond donor.

  • The Dichlorothiophene Core (Polarizable & Hydrophobic): The two chlorine atoms at positions 4 and 5 increase the lipophilicity (LogP) of the molecule while providing a large, polarizable electron cloud.

  • The Benzyloxy Group (Steric Bulk & Flexibility): This bulky, hydrophobic appendage dominates the molecule's spatial footprint, driving a high entropic penalty for dissolution in highly structured, hydrogen-bonded solvents (like water or alcohols).

The Solvation Mechanism in Polar Aprotic Solvents

Polar aprotic solvents lack hydrogen-bond donors but possess strong dipole moments and exceptional hydrogen-bond accepting capabilities. When 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is introduced to a solvent like DMSO, the thermodynamic cycle is driven by the solvent's ability to outcompete the solid-state carboxylic acid dimers. The highly localized negative charge on the DMSO oxygen acts as a powerful H-bond acceptor for the acidic proton, effectively unzipping the dimers. Simultaneously, the large dipole moments of these solvents engage in dipole-induced dipole interactions with the polarizable dichlorothiophene ring.

Mechanism Solid Solid State (Carboxylic Acid Dimers) Breakdown Dimer Disruption (ΔH > 0) Solid->Breakdown Solvent Ingress Solvent Polar Aprotic Solvent (Strong H-Bond Acceptor) Solvent->Breakdown Solvation H-Bonding & Dipole Interactions (ΔH < 0) Breakdown->Solvation Solute-Solvent Binding Dissolved Solvated Monomer (Thermodynamic Equilibrium) Solvation->Dissolved Entropy Gain (ΔS > 0)

Figure 1: Thermodynamic cycle of carboxylic acid dimer disruption and solvation.

Solvent Selection and Predictive Solubility Matrix

Based on the dielectric constants ( ε ) and Kamlet-Taft hydrogen bond acceptor values ( β ) of common polar aprotic solvents, we can construct a predictive solubility matrix. Solvents with higher β values will yield exponentially higher solubility due to superior dimer-disruption capabilities.

Table 1: Physicochemical Properties and Predicted Solubility Profile

SolventDielectric Constant ( ε )Dipole Moment (D)H-Bond Acceptor ( β )Predicted Solubility RangeSolvation Causality
DMSO 46.73.960.76Very High (>100 mg/mL)Optimal H-bond acceptance; strong dipole interaction with the thiophene core.
DMF 36.73.820.69High (50 - 100 mg/mL)Excellent solvation of the bulky benzyloxy group; strong H-bond acceptor.
NMP 32.24.090.77High (50 - 100 mg/mL)Planar lactam structure provides excellent dispersion forces for aromatic rings.
Acetone 20.72.880.48Moderate (10 - 50 mg/mL)Weaker H-bond acceptor; lower boiling point limits high-temperature applications.
Acetonitrile 37.53.920.31Low-Moderate (<20 mg/mL)Poor H-bond acceptor; relies primarily on dipole-dipole interactions.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, the [2] is the gold standard recommended by the OECD for determining thermodynamic solubility[3]. Unlike kinetic solvent-shift assays that often suffer from supersaturation artifacts, the shake-flask method guarantees true solid-liquid equilibrium.

Step-by-Step Protocol

1. Preparation and Saturation:

  • Accurately weigh an excess amount of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the benzyloxy ether linkage.

  • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Add a PTFE-coated magnetic stir bar. Causality: PTFE is strictly required as polar aprotic solvents will degrade standard plastic coatings, leaching plasticizers into the matrix.

2. Isothermal Equilibration:

  • Seal the vial tightly with a PTFE-lined cap.

  • Place the vial in a thermomixer or jacketed vessel set precisely to 25.0 ± 0.1 °C.

  • Agitate at 500 RPM for 24 to 48 hours. Causality: Highly crystalline halogenated aromatics have high lattice energies; 24+ hours ensures the dissolution kinetics have plateaued and thermodynamic equilibrium is reached.[2]

3. Phase Separation:

  • Remove the vial and allow the suspension to settle for 2 hours at 25.0 °C.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

  • Carefully aspirate the supernatant using a pre-warmed glass syringe and pass it through a 0.22 μm PTFE syringe filter. Causality: Nylon, PES, or PVDF filters will swell or dissolve in DMSO/DMF, ruining the sample and damaging downstream analytical equipment.

4. Serial Dilution:

  • Immediately dilute an aliquot of the filtered supernatant (e.g., 10 μL) into 990 μL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Causality: Injecting neat polar aprotic solvents into an HPLC causes severe refractive index disturbances and peak splitting (the "solvent effect"). Dilution ensures the analyte focuses correctly on the column head.

Workflow A Solid Compound (Excess) B Solvent Addition (DMSO, DMF, etc.) A->B C Isothermal Agitation (24-48h at 25°C) B->C Suspension D Phase Separation (Centrifugation & PTFE Filtration) C->D Equilibrium Reached E Serial Dilution (Mobile Phase Compatible) D->E Saturated Supernatant F HPLC-UV Analysis (Quantification) E->F Aliquot

Figure 2: Experimental workflow for isothermal shake-flask solubility determination.

Analytical Quantification (HPLC-UV)

Quantification of the diluted supernatant should be performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD).

Recommended Chromatographic Conditions:

  • Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 μm particle size). The lipophilic nature of the dichlorothiophene and benzyloxy groups guarantees strong retention on a C18 stationary phase.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Causality: Formic acid suppresses the ionization of the carboxylic acid (pKa ~ 3-4), ensuring the molecule remains in its neutral state. This prevents peak tailing and irreproducible retention times.

  • Detection Wavelength: 254 nm (optimal for the conjugated thiophene and benzene aromatic systems).

  • Calibration: Construct a 5-point calibration curve using standard solutions prepared from a verified reference standard of the compound.

Troubleshooting and Edge Cases

  • Solvate Formation: Polar aprotic solvents, particularly DMSO, are notorious for forming stable crystalline solvates with carboxylic acids. If the solubility appears to drop unexpectedly over the 48-hour equilibration period, a DMSO-solvate may have precipitated. To verify this, isolate the residual solid after centrifugation and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Esterification in Alcohols: While this guide focuses on polar aprotic solvents, if researchers attempt to use polar protic solvents (like methanol or ethanol) as co-solvents, be aware that prolonged heating of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in alcohols can lead to spontaneous esterification, artificially skewing solubility data. Stick strictly to aprotic systems for stock solutions.

References

  • Solubility Profile and Intermolecular Force Analysis of Bicalutamide Form I in Mono Solvents at Several Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL:[Link]

Sources

Foundational

Characterizing the Solid-State Properties of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid: A Guide to Determining Thermodynamic Stability and Melting Point

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The rigorous characterization of the physicochemical properties of active pharmaceutical ingredients (APIs) is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The rigorous characterization of the physicochemical properties of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This guide provides a comprehensive framework for determining the thermodynamic stability and melting point of the novel compound 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. While specific experimental data for this molecule is not publicly available, this paper outlines the essential experimental protocols, theoretical underpinnings, and data interpretation strategies necessary for its complete solid-state characterization. The methodologies detailed herein, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination, are presented with an emphasis on experimental design, causality, and data integrity.

Introduction: The Critical Role of Solid-State Characterization

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (Molecular Formula: C₁₂H₈Cl₂O₃S, Molecular Weight: 303.16 g/mol ) is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.[1] The benzyloxy and dichloro substitutions on the thiophene carboxylic acid core suggest a molecule with a complex interplay of intermolecular forces, making its solid-state properties of paramount importance for any future development.

The thermodynamic stability and melting point of a compound are not mere physical constants; they are critical indicators of its purity, polymorphic form, and suitability for formulation and storage. An accurate determination of these parameters is essential for:

  • Purity Assessment: Impurities can lead to a depression and broadening of the melting point range.[2]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit distinct thermal behaviors.

  • Formulation Development: The thermal stability profile dictates the viable conditions for manufacturing processes such as milling, granulation, and drying.

  • Storage and Shelf-life: Understanding the decomposition temperature is crucial for establishing appropriate storage conditions, with some sensitive compounds requiring refrigeration or freezing.[1][3]

This guide will provide the necessary theoretical background and practical, step-by-step protocols for a comprehensive thermal analysis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

Foundational Analysis: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common and accessible method for this determination is the capillary melting point technique.[2][5][6]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standardized procedure for determining the melting range of a solid organic compound.

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mel-Temp®, OptiMelt®)

  • Mortar and Pestle

  • Capillary Tubes (thin-walled, one end sealed)

Procedure:

  • Sample Preparation:

    • Ensure the sample of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is completely dry and finely powdered. This is achieved by gently grinding a small amount in a clean, dry mortar and pestle.[2][6] Proper sample preparation is a leading factor in obtaining accurate and reproducible results.[2]

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. A sample height of 2-4 mm is ideal.

  • Instrument Setup and Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, prepare two more capillary samples and set the heating rate to a slow, controlled ramp (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.[5]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[5]

Data Interpretation
ObservationInterpretation
Sharp Melting Range (0.5-2 °C)Indicates a high degree of purity.
Broad Melting Range (>2 °C)Suggests the presence of impurities or that the compound is a mixture of polymorphs.
Melting Point DepressionThe observed melting point is lower than the expected value, also indicative of impurities.

The following diagram illustrates the workflow for a standard capillary melting point determination.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube Prep2->Prep3 Analysis1 Insert Capillary Prep3->Analysis1 Analysis2 Set Heating Program (1-2 °C/min) Analysis1->Analysis2 Analysis3 Observe Melting Analysis2->Analysis3 Data1 Record Onset Temperature Analysis3->Data1 Data2 Record Completion Temperature Data1->Data2 Data3 Report Melting Range Data2->Data3

Caption: Workflow for Capillary Melting Point Determination.

Advanced Thermal Analysis: Unveiling Thermodynamic Stability

While melting point provides a snapshot of the solid-to-liquid phase transition, a deeper understanding of a compound's thermodynamic stability requires more sophisticated techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique can detect any process that involves a change in enthalpy, such as melting, crystallization, and solid-solid phase transitions.

Instrumentation:

  • Differential Scanning Calorimeter (Heat-Flux or Power-Compensated)

  • Hermetically sealed aluminum or copper pans and lids

  • Precision microbalance

Procedure:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium, tin).[9]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid into a sample pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program. A typical program involves:

      • An initial isothermal period to allow for thermal equilibration.

      • A heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting range and beyond to assess for decomposition.[8]

      • A cooling ramp at the same rate to observe any crystallization events.

      • A second heating ramp to investigate any changes in the material's properties after the initial thermal cycle.

    • The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[10]

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization, decomposition) appear as troughs (by convention, this may be reversed depending on instrument software).

    • The onset temperature of the melting peak is typically reported as the melting point.

    • The area under the melting peak is proportional to the heat of fusion (ΔHfus).

The following diagram outlines the DSC experimental workflow.

DSC_Workflow cluster_setup Preparation & Setup cluster_run Experimental Run cluster_analysis Data Analysis Calibrate Calibrate DSC with Reference Standards Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Program Set Temperature Program (e.g., 10 °C/min under N₂) Load->Program Run Initiate DSC Run Program->Run Thermogram Generate Heat Flow vs. Temperature Thermogram Run->Thermogram Identify Identify Endothermic/ Exothermic Peaks Thermogram->Identify Determine Determine Onset Temp (Melting Point) & Peak Area (ΔHfus) Identify->Determine TGA_Workflow cluster_setup_tga Preparation & Setup cluster_run_tga Experimental Run cluster_analysis_tga Data Analysis Weigh_TGA Weigh 5-10 mg of Sample into TGA Pan Load_TGA Load Sample into Furnace Weigh_TGA->Load_TGA Program_TGA Set Heating Program (e.g., 20 °C/min under N₂) Load_TGA->Program_TGA Run_TGA Initiate TGA Run Program_TGA->Run_TGA Curve_TGA Generate Mass % vs. Temperature Curve Run_TGA->Curve_TGA Identify_TGA Identify Onset of Mass Loss (Decomposition) Curve_TGA->Identify_TGA DTG_TGA Calculate First Derivative (DTG) to find Max Decomposition Rate Identify_TGA->DTG_TGA

Caption: Workflow for Thermogravimetric Analysis.

Synthesizing the Data: A Holistic View of Thermal Properties

By combining the results from these three techniques, a comprehensive thermal profile of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid can be established.

Table of Expected Data:

ParameterTechniqueExpected Information
Melting RangeCapillary Melting PointVisual confirmation of the solid-to-liquid transition and an initial assessment of purity.
Melting Point (Onset)DSCA precise, instrument-determined value for the melting transition.
Heat of Fusion (ΔHfus)DSCThe energy required to melt the sample, useful for polymorphism and purity studies.
Crystallization Temperature (Tc)DSC (on cooling)Indicates the temperature at which the molten sample recrystallizes.
Decomposition Onset (Td)TGAThe temperature at which the compound begins to degrade, defining its upper thermal stability limit.
Residual MassTGAThe amount of non-volatile material remaining at the end of the experiment.

Conclusion

The thermodynamic stability and melting point of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid are fundamental properties that must be accurately determined to support its potential development. This guide has provided a detailed, authoritative framework for undertaking this characterization. By employing a combination of capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can obtain a robust and reliable thermal profile of this compound. The emphasis on careful sample preparation, instrument calibration, and methodical data interpretation ensures the generation of high-quality, trustworthy data, which is indispensable for informed decision-making in research and development.

References

  • Melting Point Determination - ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7wbzMpfTcCmwNc1oKkl2JED-grKRFwmC2u9WgG8PFKbynlAheyUVhHPcoCWHWj-Pq6PNoFeIOA8lHOMRM4_DVJYx1cPnFTaM5Y1czjaAVvtmj_pnprzb1E4P2wTT7tJ0hTcv6MIHxjgYG07uO8w==]
  • Measuring the Melting Point - Westlab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwsgXgsTF8ITGgfkA73B_7z5RqSn9Iim7W2HeHamJL_pCVto7pqxbqzBRaUERKM3SLDuJCymQdcwGhrlyFxbg3pID1ayzWO-9G7b2Ku8q_2si-D4ZlBnXHpcTn2srdp8U0VPWedH9p5fHoM03t9l4=]
  • Melting Point Determination - thinkSRS.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKIlpsnnI2PGLLB-ZiEHlUK5DJtw-wxrdrvwJC13a5u7BEaewA-MbzMLPhEm4ahz3AGm5PtiW4btpk8fwDO36--pTiNBGfd-v-QCuHuW0uEu02DHrTQ1ApjOA_kKLnqrstOU_2WbCEVi5dqNfHcmwEuvaSypyrxm9vpEqigHVImJN4Pg==]
  • Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvokFNN0cM5iH0hG0HfqlfEQeZn5zxMg35ebedije5w0J0QiKUdKn7K8O0_BJzwomrhWYoTJkogOh8Vs6nkrNwQCqpugKCnn7Vc2Yjh_zbDeJMc9njS5v3MCZ5dh0uNu1nL0LeTKD-s2whA5MsTbNKBsL4DdU5t8U0LrTMtv0g]
  • Melting Point Determination - Analytical Testing Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbt6_YCLG2DxWkWAqHJhC7kRRgMbOqcn5b8ZWrx9GpD2QM0IangrTLuLx64tFHdvFkXWq_MwDqoB3HWcO3tUwNdbIqAdafmAL1TT099NYEZl1NmVwlAlz4cQOpmoCJfvhGrCxv38LcwZc1VqIpiuhB9PIT_Q==]
  • Investigation of Thermal Properties of Carboxylates with Various Structures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlQO6-tR1lOq-Xh9ir0ioKQNThnSXsUzpMixMh_K1qCxtJINpQ1otlWU-zguEuy46CFdDRUavRbWX7vStIyzpytF9sKGJ5nxrLXfNz0Gn0RE8CojiTN5kWlvv-dfIPWrkAcVi20xq8ZD8aK3vlIhGmGNzsppv6KQtJw60aHoIYqQnB8gD8dE7UCjtJN-cPjri6VlUI]
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-aH1NT5dVuYG1-Q1pmQ_-myftbItlo9wTZpJQhQgZOFJ62gPzKBj7u4JvzCgH1J9ctYkaFjaYT48G-U4Q1RkDXlgUzbgzC8X4pzDJ4GIRw0TH-YjU90y8m3Jz5i40rVF68uicafoA]
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-exg2z-G1Oxdfb4qaDOI2NauXfOQZXdr9Doy3X52e-64BivdzHZbC4vgrql8Ws9tENns1a_6EXy2q9ByWywENSeeVXRSLToKLBHAhO43c2BFHwWRUngR38tsZzSB5s6ydbqQITwyiplbZpcQjvfV14Hc5YAERQzTew8-7o3KAOOGWN5tGURw0b8XdYhM=]
  • Differential scanning calorimetry protocol: MOST - Appropedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkEYg-gcEzCQqrcq9z4iR4gfrXiulbc6Ey2NX43OT_AInLgJvVf9oeW7ahq0B1aBH0HRg6gw-Z8kk0u5UM7UEi8ZiMJcUfeVpEKRGh844Pa5h3T012ujzrM-cVHGX-5ymrt97F9BK6GxTCdcg4poe-TUptTqMa7-8wBxZAH3bajI5jc-w==]
  • 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmJ2M3IqCiALubT1JFSlDKAQ8tnEvTVaFtkXS_i_MoMKcdMFtVnbPKjrh9gm1w2-XMWy_Gp0zg-uvnl27o67rgr0X5rGZ_C-MBn-b31VNFFKplnFWjtohMoopsfAjQifbB7TVQ3j7XcFMCXqj6aA==]
  • Comparative thermal stability analysis of different ammonium carboxylates. - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6ftv5-AasUcl2SBZ_ohttS2r4VTN8V3ORf6UlXDlmc-nIJRx3Zy0dJv4pazZYMmB5WBW7YrtDFh4dxUnDVI1RNZeN7q3fsxWJ-K-NwmQ_0FEbSd2Ki3gNTXf3s1Xmpj6KBxZK9gttB38_sf9gkWn3OJBqMCXdW-AwZwSrWf0qXZTT3tbFuL7_GnwkdLwoKUbOHFcAwIGb5r4iTnhmjd5ByVMyPhPP]
  • 2020 Differential Scanning Calorimetry (DSC) Practical Training Course - TA Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUchH-SWQsA5VLgQfb1JzlrOuI8cO_vXv-2qePt90NODJQ3FF5eGdSC-D3wXsm1rgmHG4FYdDXK8wtEO9ifI8Fdys0jZS_GYaDORm08A-L532QiIEloRTXh_E5vb1njDW2K6RrbqIGUinVx490Mc_uRiKVJgXGVHMu_6T1WgsfbyxyNCNEa61YcY1XThya2IH_to=]
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCXsMluu1UQlWF0yh2olgYqzQ0EtpNdmkJqIaED85wMBGy_rqPJcue8WavVCt13-A4jB65RXo6TIKJn-2D_huu1ji4yE2sxMME413N27hqtD_pJj0evdkG4R6MBYb_bjOu3A2lqNH0SXMfVXuP4GqZ7fd6pGkQ8l8ZUlLh]
  • Differential Scanning Calorimetry (DSC) - DNAS | Duke Kunshan University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSGNEPj8jd7XBstzZu2uYrovfbHEWKkDo4ivyKWnG5GQZIspx4EOOeEqJtKw5o4f35xATTq94x04aFIb2SMuaHdHzKl_McHxS0SaTz9gzKV1fZC7i2_Do_tKFpSr2zeYA-saLaGTTEVKvY5DpUEMRtRJqOylRNOQsAhBpo9K6dM0HqQ==]
  • 186588-88-5(3-(BENZYLOXY)-2-THIOPHENECARBOXYLIC ACID) Product Description. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDE9LZhP7k5gnL9kzoAPrSdSW82ft1zvnxDjQdUcKhSqZTO8KlnwuUc8WX2_SQF3FM_vUWXI4sYMyyoiqzp98Eu-19ZwZ9i5US8xkFyJfZRPyWZgEroQUydZwyFnGGiAOmtZSwL9xw1A-hoQEKQFUfeyWyY7eucl8TeXlWTVkOhro=]
  • 1707727-88-5|3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyGUCxaXf0yVEXsIBVB3S23waJEhgSn2U74viTvkknpEBRnH4gLJDXqEhp6mSxkQGEj13JGm079jpWIlXyYwLhwbxv8TtZTjFkCe8RyW8_C9iW12tsZsblGbANPYtckamvMO0g7E8Sb6o0Z1IgpQ==]
  • Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuAGSQDH8sHDNR615W02NykXHyF0rHL0HdJ06uOyMrpXAZ7uYjgSQ4pahQsjPkOow6g9khb-W7BYMB9HJvm6swUXFO8RWQkJUspIyU6PpZ55Gyb81mFSXGpUiNlmo6ZcOQoT4AhA==]

Sources

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Electronic properties and HOMO-LUMO gap of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract Thiophene deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and tunable electronic properties.[1] This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. While specific experimental data for this exact molecule is not extensively published, this document outlines the established theoretical and experimental frameworks used for analogous thiophene compounds. We will delve into the principles of Density Functional Theory (DFT) for computational prediction, and UV-Vis spectroscopy and cyclic voltammetry for experimental determination of the HOMO-LUMO gap. This guide is intended to be a valuable resource for researchers seeking to understand and predict the electronic behavior of this and related compounds.

Introduction: The Significance of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid and its Electronic Properties

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a substituted thiophene derivative with a molecular formula of C12H8Cl2O3S.[2] The thiophene ring is an electron-rich heterocycle, and its derivatives are known to exhibit a wide range of biological activities.[1][3] The substituents on the thiophene core—a benzyloxy group, two chlorine atoms, and a carboxylic acid moiety—are expected to significantly influence its electronic structure and, consequently, its reactivity and potential applications.

Understanding the electronic properties, particularly the HOMO-LUMO gap , is crucial for several reasons:

  • Chemical Reactivity: The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.[4][5]

  • Electronic Transitions: The energy difference between the HOMO and LUMO corresponds to the energy of the lowest electronic excitation, which can be probed by UV-Vis spectroscopy.[6]

  • Application in Organic Electronics: For applications in organic semiconductors, the HOMO and LUMO energy levels are analogous to the valence and conduction bands in inorganic semiconductors, respectively, and are critical for charge transport.[4]

This guide will provide a detailed roadmap for elucidating these properties for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

Theoretical Framework: Unveiling the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the energy of the LUMO is related to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) .

The substituents on the thiophene ring play a critical role in modulating the HOMO-LUMO gap:

  • Electron-Donating Groups (EDGs): The benzyloxy group, with its oxygen lone pairs, is expected to act as an electron-donating group, raising the HOMO energy level and potentially decreasing the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): The chlorine atoms and the carboxylic acid group are electron-withdrawing. These groups will stabilize both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a lower LUMO energy and a potential reduction in the HOMO-LUMO gap.

The interplay of these substituents will determine the final electronic structure of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

Computational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method for calculating the electronic structure of molecules.[7][8] It offers a balance between accuracy and computational cost, making it a popular choice for studying organic molecules.

DFT Protocol for Electronic Property Calculation
  • Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[3]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Analysis: The HOMO and LUMO energies are extracted from the output file, and the HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

Computational Workflow

DFT_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Analysis Extract HOMO, LUMO Energies & Calculate Gap SPE->Analysis End Obtain Theoretical HOMO-LUMO Gap Analysis->End

Caption: Workflow for DFT calculation of HOMO-LUMO gap.

Exemplary Calculated Data

The following table presents hypothetical DFT-calculated electronic properties for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, alongside published data for the parent compound, thiophene-2-carboxylic acid, for comparison.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Thiophene-2-carboxylic acid-6.58-1.455.13Illustrative[1][9]
3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid-6.8 (Est.)-2.1 (Est.)4.7 (Est.)Hypothetical

Note: The values for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid are illustrative estimates and would require specific DFT calculations for validation.

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques provide a real-world validation of the computationally predicted electronic properties. The two primary methods are UV-Vis spectroscopy and cyclic voltammetry.

UV-Vis Spectroscopy for the Optical Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy of the absorbed light that promotes an electron from the HOMO to the LUMO corresponds to the optical HOMO-LUMO gap.[10][11]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane).

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the absorption edge (λ_onset) is used to calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

UVVis_Workflow Start Prepare Dilute Solution Spectrometer Record Absorption Spectrum Start->Spectrometer Data Identify λ_onset Spectrometer->Data Calculate Calculate Optical Gap (E_g = 1240 / λ_onset) Data->Calculate End Obtain Optical HOMO-LUMO Gap Calculate->End

Caption: Workflow for determining the optical HOMO-LUMO gap.

Cyclic Voltammetry for the Electrochemical Gap

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.[12][13][14]

  • Electrolyte Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Perform cyclic voltammetry by scanning the potential and recording the resulting current. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO energies can be estimated using the following empirical formulas:[15]

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8] The electrochemical HOMO-LUMO gap is then E_LUMO - E_HOMO.

CV_Workflow Start Prepare Electrolyte Solution Cell Assemble Three-Electrode Cell Start->Cell Scan Perform Potential Sweep Cell->Scan Voltammogram Record Voltammogram Scan->Voltammogram Analysis Determine E_ox and E_red Voltammogram->Analysis Calculate Calculate HOMO & LUMO Energies Analysis->Calculate End Obtain Electrochemical HOMO-LUMO Gap Calculate->End

Caption: Workflow for determining the electrochemical HOMO-LUMO gap.

Data Integration and Interpretation

It is important to note that the HOMO-LUMO gaps obtained from DFT calculations, UV-Vis spectroscopy, and cyclic voltammetry may differ slightly.

  • DFT vs. Experimental: DFT calculations are performed on a single molecule in the gas phase, while experimental measurements are typically done in solution. Solvent effects can influence the electronic properties.

  • Optical vs. Electrochemical Gap: The optical gap is the energy required for a vertical electronic transition, while the electrochemical gap is the difference between the ionization potential and electron affinity. The difference between the two is related to the exciton binding energy.

A comprehensive understanding of the electronic properties of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid requires the integration of both computational and experimental data.

Conclusion and Future Outlook

This technical guide has outlined the standard methodologies for determining the electronic properties and HOMO-LUMO gap of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. While specific data for this molecule is sparse, the principles of DFT, UV-Vis spectroscopy, and cyclic voltammetry provide a robust framework for its characterization.

Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions and provide a more complete picture of its electronic structure. Such studies will be invaluable for assessing its potential in drug development, organic electronics, and other advanced applications.

References

  • Balachandran, V., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 25-36. [Link]

  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697-3700. [Link]

  • Ilies, M. A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • Wang, C., et al. (2012). Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. Journal of Molecular Modeling, 18(1), 393-404. [Link]

  • Knutson, C. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University. [Link]

  • Gomaa, M. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. [Link]

  • Gholivand, M. B., et al. (2011). Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solution. Chinese Journal of Chemistry, 29(1), 103-109. [Link]

  • Kolodziejczyk, B., et al. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances, 3(13), 4568-4573. [Link]

  • Ilies, M. A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. [Link]

  • Raj, A. D. S., & Mary, M. B. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 1-10. [Link]

  • ResearchGate. (n.d.). What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors? [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Identity: 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) Executive Summary & Strategic Overvi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Identity: 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5)

Executive Summary & Strategic Overview

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the rational design of enzyme inhibitors, notably Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors targeting type 2 diabetes and obesity[1]. The molecule presents a dense array of functional groups—a carboxylic acid, a benzyloxy ether, and two chlorine atoms—on a compact thiophene core.

Synthesizing this compound requires a highly regioselective approach to avoid over-oxidation or undesired positional isomerism. The most robust and scalable pathway leverages methyl 3-hydroxythiophene-2-carboxylate as the starting material. The strategy relies on three distinct mechanistic phases: electrophilic aromatic substitution (chlorination), Williamson-type SN​2 etherification (benzylation), and base-catalyzed saponification (ester hydrolysis).

Retrosynthetic Workflow & Pathway Visualization

The retrosynthetic logic dictates that the carboxylic acid must be masked as a methyl ester during the first two steps to prevent decarboxylation and unwanted side reactions. The benzyloxy group is introduced post-chlorination to avoid electrophilic cleavage or ring-chlorination of the benzyl moiety.

SynthesisPathway A Methyl 3-hydroxythiophene -2-carboxylate B Methyl 4,5-dichloro-3-hydroxy -thiophene-2-carboxylate A->B Step 1: SO₂Cl₂ (2.2 eq), DCM 0 °C to RT, 4 h (Electrophilic Chlorination) C Methyl 3-(benzyloxy)-4,5-dichloro -thiophene-2-carboxylate B->C Step 2: BnBr, K₂CO₃ DMF, 80 °C, 12 h (O-Benzylation) D 3-(Benzyloxy)-4,5-dichloro -thiophene-2-carboxylic acid C->D Step 3: LiOH·H₂O, THF/H₂O RT, 6 h, then HCl (Saponification)

Figure 1: Three-step synthetic workflow for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Exhaustive Electrophilic Chlorination

Objective: Synthesis of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate[1].

  • Setup: Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a gas scrubber (to neutralize evolving SO2​ and HCl gases). Purge the system with inert nitrogen.

  • Dissolution: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Place sulfuryl chloride ( SO2​Cl2​ , 2.2 equivalents) in the addition funnel. Add it dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material will be consumed, and a new, less polar spot will appear. LC-MS should confirm the product mass with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

  • Workup: Quench the reaction carefully by pouring it into ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from methanol if necessary.

Step 2: O-Benzylation (Williamson Ether Synthesis)

Objective: Synthesis of methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate[2].

  • Setup: In a dry round-bottom flask under nitrogen, dissolve the intermediate from Step 1 (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a 0.3 M concentration.

  • Base Activation: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 2.0 equivalents). Stir at room temperature for 15 minutes to allow the formation of the thiophenoxide intermediate.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 5:1). The product ether will elute significantly higher (higher Rf​ ) than the highly polar phenolic precursor.

  • Workup: Cool the mixture to room temperature and dilute with a large volume of water (5× the DMF volume) to precipitate the product or force it into the organic phase. Extract with Ethyl Acetate (3 × 50 mL). Wash the organic phase extensively with water (to remove DMF) and brine, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography if benzyl bromide impurities persist.

Step 3: Base-Catalyzed Saponification

Objective: Synthesis of the target 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid[2].

  • Setup: Dissolve the ester intermediate from Step 2 (1.0 equivalent) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equivalents) in one portion. Stir the biphasic mixture vigorously at room temperature for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 10:1 with 1% Acetic Acid). The ester spot should completely disappear, replaced by a baseline-streaking spot corresponding to the carboxylate.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove any unreacted ester or neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 2M aqueous HCl . The target carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum at 40 °C to afford the pure target compound.

Quantitative Data & Reaction Parameters

StepReaction TypeReagents & StoichiometrySolvent SystemTemp (°C)Time (h)Expected Yield (%)
1 Electrophilic Chlorination SO2​Cl2​ (2.2 eq)Anhydrous DCM0 to 25480 - 85
2 O-Benzylation ( SN​2 )BnBr (1.2 eq), K2​CO3​ (2.0 eq)Anhydrous DMF801285 - 90
3 Ester Saponification LiOH⋅H2​O (3.0 eq)THF / H2​O / MeOH25690 - 95

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, it is critical to understand why specific reagents and conditions are selected for this pathway:

  • Choice of Chlorinating Agent (Step 1): Sulfuryl chloride ( SO2​Cl2​ ) is utilized instead of chlorine gas ( Cl2​ ) or N-chlorosuccinimide (NCS). SO2​Cl2​ is a liquid, making it easier to handle and quantify for precise stoichiometric addition (exactly 2.2 equivalents for di-chlorination). The C3-hydroxyl group strongly donates electron density into the thiophene ring via resonance, highly activating the C4 and C5 positions toward electrophilic aromatic substitution[1].

  • Solvent and Base Dynamics in Etherification (Step 2): K2​CO3​ is a mild base, perfectly suited to deprotonate the weakly acidic thiophene-OH (pKa ~ 8-9) without triggering side reactions. DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the thiophenoxide anion "naked" and highly nucleophilic, thereby maximizing the rate of the SN​2 attack on benzyl bromide[2].

  • Cation Coordination in Saponification (Step 3): The methyl ester is sterically hindered by the adjacent C3-benzyloxy and C4-chloro groups. Lithium hydroxide is preferred over sodium or potassium hydroxide because the small, highly polarizing Li+ ion acts as a Lewis acid. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of the hydroxide nucleophile despite the steric bulk[2].

References

  • Wilson, D. P., et al. "Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site." Journal of Medicinal Chemistry, 2007.[Link]

  • Aitken, R. A., et al. "Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base." Molecules, 2021.[Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Substituted Thiophenes in Modern Drug Discovery The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric properties and its r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Thiophenes in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric properties and its role as a bioisostere for the phenyl group.[1] This five-membered heterocycle is a common feature in a multitude of clinically approved drugs and biologically active compounds, exhibiting a broad spectrum of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The ability to precisely functionalize the thiophene ring is therefore of paramount importance for the generation of novel molecular entities in drug discovery programs.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient means to elaborate complex molecular architectures.[5] Reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination provide a versatile toolkit for the regioselective derivatization of halogenated heterocycles.[6][7][8]

This guide focuses on the application of a highly functionalized building block, 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid , in palladium-catalyzed cross-coupling reactions. We will explore the unique reactivity conferred by its substituents and provide detailed, field-proven insights and exemplary protocols to guide researchers in leveraging this versatile reagent for the synthesis of novel thiophene-based compounds.

Molecular Architecture and Reactivity Considerations for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

The reactivity of 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in palladium-catalyzed cross-coupling is governed by the interplay of its distinct functional groups:

  • Two Vicinal Chloro Substituents (C4 and C5): The presence of two chlorine atoms provides two potential sites for cross-coupling. The regioselectivity of the reaction will be influenced by steric and electronic factors. Generally, the C5 position of a 2-substituted thiophene is more sterically accessible. However, the electronic nature of the other substituents and the specific catalytic system employed can influence the site of oxidative addition of the palladium catalyst.[9]

  • Carboxylic Acid Moiety (C2): The carboxylic acid group can be a handle for various transformations. In the context of palladium catalysis, it opens up the possibility of decarboxylative cross-coupling reactions , where the carboxylic acid is extruded as carbon dioxide, and a new bond is formed at the C2 position.[10][11] This offers an alternative to traditional cross-coupling at the halogenated positions.

  • Benzyloxy Group (C3): The bulky benzyloxy group can exert a significant steric influence, potentially directing the cross-coupling to the less hindered C5 position. Its electron-donating nature can also modulate the electronic properties of the thiophene ring.

Given these features, a key challenge and opportunity lies in achieving site-selective functionalization of the thiophene core.

Exemplary Protocol: Site-Selective Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura_Scheme reagent1 <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139032549&t=l' />td>tr><tr><tdborder='0'>Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylatetd>tr>table>> reagents_plus + reagent1->reagents_plus reagent2 <<table><tr><tdborder='0'>Ar-B(OH)₂td>tr>table>> arrow Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80 °C reagent2->arrow product <<table><tr><tdborder='0'><imgsrc='https://www.chem.ucla.edu/~harding/IGOC/T/thiophene03.png' />td>tr><tr><tdborder='0'>Methyl 3-(benzyloxy)-4-chloro-5-arylthiophene-2-carboxylatetd>tr>table>> reagents_plus->reagent2 arrow->product

Caption: Exemplary Suzuki-Miyaura coupling at the C5 position.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate317.191.01.0
Arylboronic acid-1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
Toluene-5 mL-
Ethanol-2 mL-
Deionized Water-1 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add degassed toluene (5 mL), ethanol (2 mL), and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-chloro-3-(benzyloxy)thiophene-2-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura reactions. Its pre-catalyst nature ensures the in-situ generation of the active Pd(0) species.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Temperature: 80 °C is a common temperature for Suzuki-Miyaura couplings, providing sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition of the catalyst or substrates.

Potential Application: Decarboxylative Cross-Coupling

The presence of the carboxylic acid group at the C2 position makes 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid an excellent candidate for decarboxylative cross-coupling reactions. This strategy offers a distinct advantage by enabling functionalization at a position that is not halogenated.

Conceptual Workflow for Decarboxylative Sonogashira Coupling:

Decarboxylative_Sonogashira_Workflow cluster_workflow Decarboxylative Sonogashira Coupling Workflow start Start with 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid activation In-situ activation of carboxylic acid start->activation Esterification or anhydride formation coupling Palladium-catalyzed decarboxylative coupling with terminal alkyne activation->coupling Pd catalyst, ligand, base product Formation of 3-(benzyloxy)-4,5-dichloro-2-(alkynyl)thiophene coupling->product purification Work-up and purification product->purification end Final Product purification->end

Caption: Conceptual workflow for a decarboxylative Sonogashira coupling.

General conditions for a decarboxylative Sonogashira coupling often involve a palladium catalyst, a suitable ligand (e.g., Xantphos), a base, and an activating agent for the carboxylic acid, such as pivalic anhydride.[12] This approach would lead to the formation of a C-C bond at the C2 position, providing a complementary strategy to coupling at the C4 or C5 positions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ Base pd2_diaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, where the aryl group is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Conclusion

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a versatile building block with significant potential for the synthesis of novel, highly substituted thiophene derivatives. While its dichlorinated nature presents a challenge in terms of site-selectivity, this can be addressed through careful selection of reaction conditions and leveraging the steric influence of the benzyloxy group. Furthermore, the presence of the carboxylic acid moiety opens up exciting possibilities for decarboxylative cross-coupling reactions, providing an orthogonal route to functionalization. The exemplary protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this promising scaffold in their drug discovery and development endeavors.

References

  • Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.[Link]

  • ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

  • Shafiee, M., & Ghasemi, J. B. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.[Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.[Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.[Link]

  • Zanon, J., & Baran, P. S. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv.[Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC.[Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Chemistry Portal.[Link]

Sources

Method

The Versatile Scaffold: 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in Modern Drug Discovery

Introduction: The Thiophene Moiety as a Privileged Structure In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with thiophene-based structures holding a significant position. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Moiety as a Privileged Structure

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with thiophene-based structures holding a significant position. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" for the design of novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This application note focuses on a specific, highly functionalized building block, 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid , and explores its potential and applications in the intricate process of drug discovery. The strategic placement of the benzyloxy, dichloro, and carboxylic acid functionalities offers medicinal chemists a versatile platform for generating diverse molecular libraries with the potential for high therapeutic efficacy.

Section 1: Physicochemical Properties and Handling of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug development.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1707727-88-5[1]
Molecular Formula C₁₂H₈Cl₂O₃S[1]
Molecular Weight 303.16 g/mol [1]
Appearance SolidInferred from general properties of similar compounds
Purity ≥95%[1]
Storage Keep in a dark place, sealed in dry, store in freezer, under -20°C

Stability and Handling:

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a stable compound under recommended storage conditions. As with most chlorinated organic compounds, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Section 2: Synthetic Strategies and Derivatization

Proposed Synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

The proposed synthetic pathway involves a multi-step sequence starting from a 3-hydroxythiophene-2-carboxylate ester.

Synthetic Workflow A Methyl 3-hydroxythiophene-2-carboxylate B Methyl 3-(benzyloxy)-thiophene-2-carboxylate A->B Benzyl Bromide, K2CO3, Acetone C Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate B->C N-Chlorosuccinimide (NCS), Acetic Acid/DMF D 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid C->D LiOH, THF/H2O Amide Coupling Workflow A 3-(Benzyloxy)-4,5-dichlorothiophene- 2-carboxylic acid B Activated Ester Intermediate A->B Coupling Reagent (e.g., HATU, HOBt) D Thiophene-2-carboxamide Derivative B->D Amine Addition C Amine (R-NH2) C->D Kinase Signaling Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K Dimerization & Autophosphorylation AKT AKT PI3K->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Proliferation Inhibitor Dichlorothiophene Carboxamide Derivative Inhibitor->RTK Inhibitor->AKT

Sources

Application

Application Notes and Protocols: Esterification of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

For correspondence: Introduction 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its derivatives, particularly es...

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Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Introduction

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its derivatives, particularly esters, often exhibit modulated physicochemical properties that can enhance absorption, distribution, metabolism, and excretion (ADME) profiles, making them valuable for drug development.[1] The esterification of this particular carboxylic acid presents unique challenges due to the steric hindrance imposed by the bulky benzyloxy group at the 3-position and the electron-withdrawing effects of the two chlorine atoms on the thiophene ring. These factors can decrease the nucleophilicity of the carboxylate and hinder the approach of an alcohol.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective esterification protocols for 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. We will explore two robust methods: the Steglich esterification, which is well-suited for sterically hindered substrates, and an acid-catalyzed esterification for simpler alcohols. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to ensure successful and reproducible outcomes.

Chemical Principles and Mechanistic Considerations

The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. The choice of method depends critically on the substrate's reactivity and the desired ester. For a sterically hindered and electron-deficient substrate like 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, two primary strategies are considered:

  • Activation of the Carboxylic Acid: This approach involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. The Steglich esterification, utilizing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), is a prime example of this strategy.[2][3][4] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate.[3] This method is performed under mild, neutral conditions, making it compatible with a wide range of functional groups.[2]

  • Acid-Catalyzed Esterification (Fischer-Speier Esterification): This classic method involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by the alcohol.[5][6][7] This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, often with a Dean-Stark apparatus.[5][6]

Experimental Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is recommended for a broad range of alcohols, including secondary and sterically hindered ones, due to its mild conditions and high efficiency.[2][3]

Materials:

  • 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq)

  • Alcohol (e.g., isopropanol, benzyl alcohol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir at room temperature until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize the formation of N-acylurea byproducts.[2]

  • Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - DCU Removal: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 2: Acid-Catalyzed Fischer-Speier Esterification

This protocol is a cost-effective method suitable for simple primary and secondary alcohols where a large excess can be used.

Materials:

  • 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (used as solvent/reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ or TsOH to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully add it to a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of Experimental Workflows

Steglich_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Alcohol in DCM B Add DMAP Catalyst A->B C Cool to 0°C B->C D Add DCC Solution C->D E Stir at RT (3-12h) D->E F Filter DCU Precipitate E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: Workflow for Steglich Esterification.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Excess Alcohol B Add Acid Catalyst (H₂SO₄ or TsOH) A->B C Reflux (4-24h) B->C D Cool & Neutralize with NaHCO₃ C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry & Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

Caption: Workflow for Fischer-Speier Esterification.

Quantitative Data Summary

ProtocolKey ReagentsTypical Reaction TimeTemperatureYield RangePurification Method
Steglich Esterification DCC, DMAP3-12 hours0 °C to Room Temp.70-95%Filtration, Column Chromatography
Fischer-Speier Esterification H₂SO₄ or TsOH4-24 hoursReflux60-85%Extraction, Column Chromatography

Yields are dependent on the specific alcohol used and optimization of reaction conditions.

Troubleshooting and Safety Precautions

Steglich Esterification:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water will consume the DCC.

    • Increase the reaction time or slightly warm the reaction mixture if steric hindrance is significant.

    • Consider using a more soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) if solubility is an issue.

  • Byproduct Formation (N-acylurea):

    • Add the DCC solution slowly at 0 °C to minimize this side reaction.[2]

    • This byproduct is often difficult to remove completely by chromatography. Careful filtration is key.

  • Safety:

    • DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Fischer-Speier Esterification:

  • Low Yield:

    • Ensure a large excess of the alcohol is used to drive the equilibrium.

    • If using a more complex alcohol, consider using a Dean-Stark apparatus to remove water azeotropically.

    • Increase the amount of acid catalyst or the reflux time.

  • Decomposition of Starting Material:

    • The benzyloxy group may be sensitive to prolonged heating under strongly acidic conditions. Monitor the reaction closely for the appearance of degradation products.

  • Safety:

    • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

    • Reactions should be conducted in a fume hood, especially when heating.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • LibreTexts Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Thiophene Derivatives from a Versatile Dichlorinated Building Block

Abstract Thiophene-based scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and high-performance organic materials.[1] The strategic fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene-based scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and high-performance organic materials.[1] The strategic functionalization of the thiophene ring is key to modulating the physicochemical and biological properties of these molecules. This guide details the synthetic utility of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a highly versatile and multi-functionalized starting material. We provide an in-depth exploration of three key transformations—amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and benzyl group cleavage—complete with detailed, field-tested protocols and the scientific rationale behind critical experimental choices. These methodologies enable researchers to rapidly generate diverse libraries of novel thiophene derivatives for screening and development.

Strategic Value of the Starting Material

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is an ideal starting point for library synthesis due to its orthogonal reactive sites. Each functional group can be addressed with a high degree of chemical selectivity, allowing for a modular and predictable approach to diversification.

  • Carboxylic Acid (C2): Serves as a primary handle for amide coupling, enabling the introduction of a vast array of side chains and modulating properties like solubility and protein binding.

  • Chloro Groups (C4, C5): Act as leaving groups for transition-metal-catalyzed cross-coupling reactions, providing a robust method for installing new carbon-carbon bonds and building molecular complexity.

  • Benzyloxy Group (C3): A stable protecting group that masks a reactive hydroxyl functionality. Its subsequent removal uncovers a new point for derivatization, further expanding the accessible chemical space.

G Figure 1. Key Reactive Sites for Derivatization cluster_thiophene 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid mol S(C(Cl)=C(Cl)C(OBn)=C1C(=O)O)=1 node_cooh Carboxylic Acid (Amide Coupling, Esterification) mol->node_cooh C2 node_cl Dichloro Substituents (Cross-Coupling Reactions) mol->node_cl C4, C5 node_obn Benzyloxy Protecting Group (Debenzylation to Phenol) mol->node_obn C3

Caption: Key Reactive Sites for Derivatization

Derivatization via the Carboxylic Acid: Amide Coupling

The formation of an amide bond is one of the most fundamental and widely utilized reactions in drug discovery.[2] Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3][4]

Scientific Rationale: We employ Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is exceptionally susceptible to nucleophilic attack by an amine to form the thermodynamically stable amide bond.[2] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and the amine's ammonium salt without competing in the coupling reaction.[2]

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

G Figure 2. Experimental Workflow for Amide Coupling start Dissolve Starting Material & Amine in Anhydrous DMF add_base Add DIPEA (3.0 eq) Cool to 0 °C start->add_base add_hatu Add HATU (1.2 eq) in portions add_base->add_hatu react Stir at Room Temperature (Monitor by TLC/LC-MS) add_hatu->react quench Quench with Water & Extract with Ethyl Acetate react->quench wash Wash Organic Layer (aq. LiCl, Brine) quench->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify via Column Chromatography (Silica Gel) dry->purify end Isolate Pure Amide Product purify->end

Caption: Experimental Workflow for Amide Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Activator Addition: Add HATU (1.2 eq) to the cooled solution in small portions over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), water, and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.

Amine PartnerEquivalentsTime (h)Yield (%)
Aniline1.1692%
Benzylamine1.1495%
Morpholine1.1498%
(R)-1-Phenylethanamine1.1889%

C-C Bond Formation: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[5][6] For heteroaryl chlorides, which are less reactive than their bromide or iodide counterparts, the choice of catalytic system is paramount to achieving efficient coupling.[7]

Scientific Rationale: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] We utilize a palladium(II) precatalyst, Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. The use of a bulky, electron-rich phosphine ligand, such as SPhos, is critical. It promotes the oxidative addition of the less reactive C-Cl bond to the Pd(0) center and accelerates the final reductive elimination step.[7] A base, typically K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] A mixed solvent system of 1,4-dioxane and water is often optimal, as water can aid in dissolving the base and boronic acid.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

G Figure 3. Experimental Workflow for Suzuki Coupling setup Add Thiophene (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) to a dry Schlenk flask add_cat Add Pd(OAc)2 (2 mol%) & SPhos (4 mol%) setup->add_cat atmosphere Evacuate and backfill with N2/Argon (3x) add_cat->atmosphere add_solvent Add Degassed Solvents (e.g., Dioxane/Water) atmosphere->add_solvent react Heat to 80-100 °C (Monitor by TLC/LC-MS) add_solvent->react workup Cool, filter through Celite, and dilute with Ethyl Acetate react->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify via Column Chromatography (Silica Gel) dry->purify end Isolate Pure Arylated Product purify->end G Figure 4. Multi-Step Pathway to Novel Derivatives start Starting Material 3-(BnO)-4,5-Cl₂-Th-COOH amide Amide Derivative start->amide Protocol 2.1 (Amide Coupling) suzuki Arylated Amide amide->suzuki Protocol 3.1 (Suzuki Coupling) debenzyl 3-Hydroxy Thiophene suzuki->debenzyl Protocol 4.1 (Debenzylation) final Further Functionalization (e.g., Alkylation) debenzyl->final

Sources

Application

Application Notes and Protocols for Amide Bond Formation Using 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a versatile synthetic intermediate characterized by a densely f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a versatile synthetic intermediate characterized by a densely functionalized thiophene core. The presence of the electron-withdrawing chlorine atoms, a bulky benzyloxy protecting group, and a reactive carboxylic acid moiety makes it a valuable building block in medicinal chemistry and materials science. The formation of an amide bond from this carboxylic acid is a critical transformation for introducing diverse functionalities and constructing complex molecular architectures.

The inherent electronic properties of the dichlorinated thiophene ring can influence the reactivity of the carboxylic acid. The electron-withdrawing nature of the chlorine atoms can increase the acidity of the carboxylic proton, yet potentially deactivate the carbonyl carbon towards nucleophilic attack. Therefore, the selection of an appropriate coupling strategy is paramount to achieving efficient and high-yielding amide bond formation. This guide provides a detailed examination of established and reliable protocols for the amidation of 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, explaining the mechanistic rationale behind each approach to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material is presented below.

PropertyValue
CAS Number 1707727-88-5
Molecular Formula C₁₂H₈Cl₂O₃S
Molecular Weight 303.16 g/mol
Appearance Solid (typical)
Storage Sealed in dry, 2-8°C

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must first be "activated" to a more electrophilic species, which can then readily react with the amine nucleophile. This activation is typically achieved using a variety of coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

Rationale:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely used uronium-based coupling reagent. It is particularly effective for coupling sterically hindered or electronically challenging carboxylic acids and amines, and it is known to suppress racemization of chiral substrates. The reaction proceeds through the formation of a highly reactive OAt-active ester.

Mechanism Visualization:

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Deprotonation Base Base (e.g., DIPEA) Base->RCOOH Active_Ester OAt-Active Ester RCOO_minus->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Active_Ester->Amide + R'-NH₂ Byproduct Tetramethylurea Active_Ester->Byproduct Amine R'-NH₂ Amine->Active_Ester

Caption: HATU activation and subsequent amidation workflow.

Experimental Protocol:

  • Reagent Preparation: To a solution of 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the desired amine (1.1 eq).

  • Coupling Agent Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale:

The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and reliable method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt-active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.

Mechanism Visualization:

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt EDC_byproduct EDC Byproduct (water-soluble) O_acylisourea->EDC_byproduct HOBt HOBt HOBt->O_acylisourea Amide Amide HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->HOBt_Ester

Caption: EDC/HOBt activation and subsequent amidation workflow.

Experimental Protocol:

  • Reagent Preparation: Dissolve 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Acyl Chloride Formation Followed by Amination

Rationale:

Conversion of the carboxylic acid to a more reactive acyl chloride is a traditional and highly effective method for amide synthesis. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is particularly useful for less reactive amines.

Workflow Visualization:

Acyl_Chloride_Workflow Carboxylic_Acid 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride Activation SOCl2 SOCl₂ SOCl2->Acyl_Chloride Amide_Product Final Amide Product Acyl_Chloride->Amide_Product Amination Amine_Base Amine (R'-NH₂) + Base (e.g., Et₃N) Amine_Base->Acyl_Chloride

Caption: Two-step amidation via an acyl chloride intermediate.

Experimental Protocol:

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours, or until the evolution of gas ceases.

  • Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 2.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or temperature (for HATU and EDC/HOBt protocols, up to 40-50 °C may be beneficial). Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Sterically Hindered Substrates: For particularly bulky amines or acids, HATU is generally the preferred coupling reagent due to its high reactivity.

  • Side Reactions: With the EDC/HOBt method, the formation of an N-acylurea byproduct can sometimes occur. The use of HOBt helps to minimize this.

  • Purification: The byproducts of HATU and EDC couplings are generally water-soluble or can be removed with acidic and basic washes, simplifying purification.

Conclusion

The amide bond formation of 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid can be achieved efficiently using several robust methods. The choice of protocol will depend on the specific amine substrate, available reagents, and desired scale of the reaction. The HATU-mediated protocol offers high efficiency and is suitable for a broad range of substrates. The EDC/HOBt method provides a reliable and cost-effective alternative. For challenging couplings or when other methods fail, conversion to the acyl chloride offers a powerful two-step approach. By understanding the principles and practical details outlined in these application notes, researchers can confidently incorporate this versatile thiophene building block into their synthetic strategies.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • (2022).
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Ziegler, T. (n.d.).
  • US Patent 5,034,049A. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

Welcome to the technical support resource for the synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental problems. We diagnose the likely cause and provide actionable solutions grounded in chemical principles.

Question 1: My overall yield is critically low after the two-step synthesis (benzylation followed by hydrolysis). Where should I begin my investigation?

Answer: A low overall yield in a sequential reaction is typically due to a bottleneck in one of the steps. The first step, the O-benzylation of the 3-hydroxy group, is often the primary source of yield loss.

Start by analyzing the purity and yield of the intermediate ester, methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate, before proceeding to hydrolysis. If the yield of this intermediate is low, focus your optimization efforts on the benzylation step. If the intermediate's yield is high but the final product's yield is low, the hydrolysis step or the final workup and purification are the likely issues.

Below is a logical workflow to diagnose the problem:

G Start Low Overall Yield Check_Intermediate Analyze yield & purity of intermediate ester after Step 1. Start->Check_Intermediate Low_Yield_Step1 Yield of intermediate is LOW Check_Intermediate->Low_Yield_Step1 Assess High_Yield_Step1 Yield of intermediate is HIGH Check_Intermediate->High_Yield_Step1 Assess Focus_Step1 Problem is in Benzylation (Step 1) Low_Yield_Step1->Focus_Step1 Focus_Step2 Problem is in Hydrolysis (Step 2) or Purification High_Yield_Step1->Focus_Step2 Incomplete_Deprotonation Incomplete Deprotonation? (See Q2) Focus_Step1->Incomplete_Deprotonation Side_Reaction Side Reactions? (See Q3) Focus_Step1->Side_Reaction Stalled_Hydrolysis Incomplete Hydrolysis? (See Q4) Focus_Step2->Stalled_Hydrolysis Purification_Issue Purification Difficulty? (See Q5) Focus_Step2->Purification_Issue

Caption: Troubleshooting workflow for low yield diagnosis.

Question 2: I'm seeing a significant amount of unreacted starting material (methyl 3-hydroxy-4,5-dichlorothiophene-2-carboxylate) after the benzylation step. How can I improve conversion?

Answer: Low conversion in this SN2 reaction points to two primary causes: insufficiently effective deprotonation of the 3-hydroxyl group or inactive reagents.

  • Optimize the Base and Solvent System: The hydroxyl group on the thiophene ring has a pKa similar to a phenol and requires a sufficiently strong base for complete deprotonation to the more nucleophilic thiophenoxide.

    • Weak Base: If you are using a weaker base like potassium carbonate (K₂CO₃), you may not be achieving full deprotonation.

    • Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the hydroxyl group, driving the reaction to completion. This reaction must be performed in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to prevent quenching of the hydride.[1][2]

  • Ensure Anhydrous Conditions: Traces of water in the solvent or on the glassware will react with strong bases like NaH, reducing its effective concentration and inhibiting the desired deprotonation. Always use flame-dried glassware and anhydrous solvents for this step.

  • Verify Reagent Activity: Benzyl bromide and benzyl chloride are susceptible to degradation over time. Ensure your benzylating agent is fresh or has been properly stored.

Question 3: My main byproduct appears to be the benzyl ester, resulting from benzylation of the carboxylic acid instead of the hydroxyl group. How can I improve selectivity for O-benzylation?

Answer: This is a classic chemoselectivity problem. Both the hydroxyl group and the carboxylate (formed by deprotonation of the final product or a carboxylic acid starting material) can act as nucleophiles. To favor O-benzylation at the 3-position, you must modulate the relative nucleophilicity and reaction conditions.

  • Control Stoichiometry and Base: The hydroxyl group is more acidic (and its conjugate base more nucleophilic) than the carboxylate is basic. Using a base that is strong enough to deprotonate the hydroxyl group but not excessively so is key.[2]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF. This favors the formation of the thiophenoxide. Using a very strong base like NaH can deprotonate both sites if the starting material contains a carboxylic acid, leading to competing reactions.[2]

  • Protecting Group Strategy: The most robust method to ensure selectivity is to start with the methyl ester of the thiophene carboxylic acid. The ester is significantly less reactive towards benzylation than the hydroxyl group. The benzylation is performed on the hydroxyl group first, and then the ester is hydrolyzed in a subsequent step to yield the desired carboxylic acid. This two-step approach prevents the competing reaction entirely.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity. Run the reaction at room temperature or slightly above (e.g., 40-50 °C) and monitor by TLC.

Question 4: The final hydrolysis (saponification) of the methyl ester seems to stall, and I'm left with a mixture of ester and carboxylic acid. What can I do to drive the reaction to completion?

Answer: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or base concentration, especially if the ester is sterically hindered.

  • Choice of Base and Solvent: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) is often more effective for saponification in mixed solvent systems like THF/water or Methanol/water. The co-solvent is crucial for ensuring the solubility of the organic ester in the aqueous base.[4][5]

  • Increase Temperature: Gently heating the reaction mixture can significantly accelerate the rate of hydrolysis. Refluxing in a THF/water mixture (around 66 °C) or heating to 50-60 °C in a methanol/water mixture is a common strategy.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

  • Use an Excess of Base: Ensure you are using a molar excess of the base (typically 2-5 equivalents) to drive the equilibrium towards the carboxylate salt. The hydrolysis of esters is a reversible process under acidic conditions, but the formation of the carboxylate salt under basic conditions makes it essentially irreversible.[3]

Question 5: I have issues with impurities in my final product, specifically residual benzyl alcohol and what appears to be an amine-containing compound. How can I improve my purification protocol?

Answer: These impurities are common. Benzyl alcohol is a byproduct of benzyl ether cleavage if conditions are too harsh, and certain amine impurities can form from the solvent itself.

  • Removing Benzyl Alcohol: A standard acidic workup followed by recrystallization is usually effective. After the reaction is complete, quench with water and acidify with dilute HCl to a pH of 2-3. This protonates your product, the carboxylic acid, causing it to precipitate or be extractable into an organic solvent (like ethyl acetate), while benzyl alcohol will have some solubility in both phases. Washing the organic layer with brine and then recrystallizing the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) should remove residual benzyl alcohol.

  • Solvent-Derived Impurities: The use of DMF as a solvent in combination with a strong base like NaH can be problematic. DMF can decompose to form dimethylamine, especially when heated or in the presence of base.[1] This amine can react with the benzyl bromide to form benzyl-dimethylamine or other tertiary amines. These basic impurities can be difficult to remove.

    • Solution:

      • Switch Solvents: Consider using anhydrous THF instead of DMF.

      • Acid Wash: During workup, a thorough wash of the organic layer with dilute acid (e.g., 1M HCl) will protonate any basic amine impurities, pulling them into the aqueous layer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid?

A1: The most common and reliable laboratory-scale synthesis starts from a 3-hydroxy-4,5-dichlorothiophene-2-carboxylate ester (e.g., the methyl or ethyl ester). The route involves two main transformations:

  • O-Benzylation: Protection of the 3-hydroxyl group using a benzyl halide (e.g., benzyl bromide) and a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF, THF, or acetone).

  • Saponification: Hydrolysis of the ester group to the carboxylic acid using a strong base like LiOH, NaOH, or KOH in a mixed aqueous/organic solvent system.[3]

Q2: What are the most critical parameters to control during the O-benzylation step?

A2: The three most critical parameters are:

  • Choice of Base: The base must be strong enough to fully deprotonate the 3-hydroxyl group to facilitate the SN2 reaction.[2]

  • Anhydrous Conditions: Particularly when using reactive bases like NaH, the absence of water is crucial to prevent side reactions and ensure the base's efficacy.

  • Temperature: The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or decomposition of the solvent (like DMF).[1]

Q3: How do I effectively monitor the progress of the benzylation and hydrolysis reactions?

A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The starting hydroxy-ester is quite polar and will have a low Rf, while the benzylated intermediate will be much less polar with a higher Rf. The final carboxylic acid product is polar again and will have a low Rf, but it may streak if not spotted from an acidic solution. Staining with potassium permanganate can help visualize the spots.

Optimized Experimental Protocol

This protocol assumes a starting material of methyl 3-hydroxy-4,5-dichlorothiophene-2-carboxylate.

Step 1: Synthesis of Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-hydroxy-4,5-dichlorothiophene-2-carboxylate (1.0 eq.).

  • Add anhydrous DMF (or THF) to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester. This can be purified by column chromatography if necessary.

Step 2: Synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

  • Dissolve the crude methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

  • Heat the mixture to 60 °C and stir vigorously for 2-4 hours until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product. Recrystallization from an appropriate solvent can be performed for further purification.

Key Reaction Parameters Summary

ParameterStep 1: BenzylationStep 2: HydrolysisRationale
Base K₂CO₃ (1.5 eq.) or NaH (1.2 eq.)LiOH·H₂O (3.0 eq.)Ensure complete deprotonation (Step 1) and hydrolysis (Step 2).
Solvent Anhydrous DMF or THFTHF / Water (3:1)Aprotic polar for SN2; co-solvent system for solubility in hydrolysis.
Temperature 50-60 °C60 °CBalances reaction rate while minimizing side reactions.
Time 4-6 hours2-4 hoursShould be optimized based on TLC monitoring.
Key Workup Aqueous extractionAcidification & PrecipitationIsolate neutral intermediate; isolate acidic final product.

References

  • Organic Syntheses. α-PHENYL-α-METHYLGLUTARONITRILE. Available from: [Link]

  • Kovaleva, L. Y., & Shul'pin, G. B. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. Available from: [Link]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • The Journal of Organic Chemistry. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

  • Google Patents. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • The Royal Society of Chemistry. Decarboxylative Benzylation and Arylation of Nitriles. Available from: [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]

  • PubMed. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link]

  • R Discovery. Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • MDPI. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. Available from: [Link]

  • Chemistry LibreTexts. 6.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]

  • Monash University. The Hydrolysis of Diclofenac Esters. Available from: [Link]

  • PMC. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Available from: [Link]

  • Reddit. Deprotonation of 2-thiophenecarboxylic acid. Available from: [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • RSC Publishing. Deoxygenative trifluoromethylthiolation of carboxylic acids. Available from: [Link]

  • ResearchGate. (PDF) Deoxygenative Trifluoromethylthiolation of Carboxylic Acids. Available from: [Link]

Sources

Optimization

Overcoming poor solubility of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles associated with highly lipophilic, halogenated building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles associated with highly lipophilic, halogenated building blocks.

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) presents a classic "brick dust" and "grease" hybrid challenge. While the carboxylic acid moiety offers a theoretical pKa of ~3.0 (lowered from the base thiophene-2-carboxylic acid pKa of 3.49 [1] due to the electron-withdrawing 4,5-dichloro substitution), the bulky benzyloxy ether and the halogens drive the LogP exceptionally high. This results in poor aqueous wetting, low thermodynamic solubility, and frequent precipitation in assay buffers.

Below is our comprehensive troubleshooting guide to help you overcome these barriers across different stages of your workflow.

Solubilization Decision Matrix

G Start 3-(Benzyloxy)-4,5-dichloro- thiophene-2-carboxylic acid Assess Determine Application Requirement Start->Assess InVitro In Vitro Assays (Cellular/Biochemical) Assess->InVitro Low Vol InVivo In Vivo Dosing (Oral/IV Formulation) Assess->InVivo High Conc Synthesis Chemical Synthesis (Aqueous Workup) Assess->Synthesis Scale-up CoSolv Co-solvent + Surfactant (DMSO + Tween-20) InVitro->CoSolv Complex Cyclodextrin Complexation (HP-β-CD) or Salt Formation InVivo->Complex pHControl pH-Controlled Extraction (pH > 6 for aqueous phase) Synthesis->pHControl

Decision matrix for selecting the appropriate solubilization strategy based on application.

Troubleshooting Guides & FAQs

Q1: My compound crashes out immediately when diluted from a 10 mM DMSO stock into pH 7.4 assay buffer. How can I maintain it in solution?

Causality & Expert Insight: The "solvent shift" effect causes rapid precipitation. When the DMSO stock is introduced to water, the local concentration of the hydrophobic benzyloxy and dichloro groups exceeds their thermodynamic solubility limit before the carboxylic acid can fully solvate. Although the molecule is ionized at pH 7.4, the hydrophobic surface area dominates, leading to rapid aggregation [2]. Solution: Implement a step-down dilution protocol using a non-ionic surfactant to lower the surface tension and form stabilizing micelles around the lipophilic core [3].

Protocol: Step-Down Micellar Dilution

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Buffer: Prepare a solution of 10% Tween-20 (or Pluronic F-68) in DMSO.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into the intermediate buffer. (This yields 1 mM compound in 90% DMSO / 10% Surfactant).

  • Final Assay Dilution: Slowly add this intermediate stock dropwise to your final aqueous assay buffer (pH 7.4) under vigorous vortexing to a final concentration of 10 µM. (Result: Final DMSO is < 1%, Surfactant is < 0.1%, and the compound remains kinetically trapped in micelles).

Q2: We need to dose this compound orally in mice at 10 mg/kg, but it forms a suspension in standard CMC/Tween vehicles. How can we achieve a true solution?

Causality & Expert Insight: Carboxylic acids with high crystal lattice energy and high lipophilicity exhibit poor dissolution rates. Suspending it in Carboxymethylcellulose (CMC) does not overcome the thermodynamic barrier. To achieve a true solution, we must mask the hydrophobicity. Complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the bulky benzyloxy group within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous environment [3]. Solution: Prepare an inclusion complex with 20% w/v HP-β-CD under slightly alkaline conditions.

Protocol: HP-β-CD Complexation

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 1 mL of sterile water (20% w/v).

  • pH Adjustment: Add 1.1 molar equivalents of NaOH (relative to your target drug concentration) to the HP-β-CD solution. Ensuring the thiophene-2-carboxylic acid is deprotonated maximizes complexation efficiency.

  • Addition: Add the solid 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (e.g., 2-5 mg) directly to the solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by overnight stirring at room temperature.

  • Sterilization/Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. The clear filtrate is your doseable solution.

Q3: During liquid-liquid extraction (EtOAc/Water), the compound forms a thick emulsion and partitions poorly into the aqueous phase, even when I use saturated NaHCO₃. Why?

Causality & Expert Insight: While NaHCO₃ (pH ~8.3) is basic enough to deprotonate the carboxylic acid, the resulting sodium salt of this specific heavily halogenated, benzylated thiophene is highly amphiphilic. It acts exactly like a surfactant (soap), sitting at the organic-aqueous interface and causing severe emulsions. Solution: Shift to a more polar, bulky counterion like Meglumine, which prevents tight ion-pairing and breaks the emulsion, or strictly keep the compound in the organic phase by acidifying the aqueous layer.

Protocol: Emulsion-Free Extraction

  • To retain in the Organic Phase: Acidify the aqueous layer to pH 1-2 using 1M HCl. The compound will be fully protonated (neutral) and partition cleanly into EtOAc.

  • To extract into the Aqueous Phase: Extract the EtOAc layer with 0.5 M aqueous Meglumine instead of NaHCO₃. The bulky carbohydrate moiety of Meglumine drastically increases the aqueous solubility of the resulting salt, preventing interfacial emulsion.

Quantitative Data: Comparative Solubility Enhancements

To guide your formulation choices, the following table summarizes the expected solubility gains based on standard modifications for lipophilic thiophene-carboxylic acids [4].

Solubilization StrategyMechanism of ActionExpected Solubility Range (µg/mL)Fold Increase vs. Free AcidBest Application Phase
Free Acid in Water (pH 3) Baseline (Protonated)< 11xNone
Aqueous Buffer (pH 7.4) Ionization (Carboxylate)10 - 5010x - 50xLow-conc. Assays
1% DMSO + 0.1% Tween-20 Micellar Solubilization50 - 20050x - 200xIn Vitro Assays
Sodium Salt (Aqueous) Salt Formation100 - 500100x - 500xIntermediate
20% HP-β-CD (pH 7.4) Inclusion Complex1,000 - 5,000+> 1000xIn Vivo Dosing

References

  • Jorgensen, W. L., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." PubMed Central (PMC). Available at:[Link]

  • Kumar, S., et al. "Techniques for Improving Solubility." International Journal of Medical Science and Dental Research. Available at:[Link]

  • Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Advanced purification and recrystallization techniques for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

Welcome to the Advanced Purification and Recrystallization Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 3-(Benzyloxy)-4,5-dichlorothiop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification and Recrystallization Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5).

Because this molecule contains a sensitive benzyloxy ether, an electron-deficient halogenated thiophene ring, and an ionizable carboxylic acid, standard purification templates often fail. This guide provides mechanistically grounded troubleshooting, quantitative solvent data, and self-validating standard operating procedures (SOPs) to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point, often due to melting point depression from highly concentrated impurities or a mismatch in solvent polarity. The amphiphilic nature of this compound—combining lipophilic benzyl/dichloro groups with a hydrophilic carboxylic acid—makes it highly prone to oiling out in purely aqueous or highly polar alcoholic solvents.

  • The Solution: Transition to a binary anti-solvent system such as Toluene/Heptane, or utilize a dilute Acetic Acid system (3–15% in water), which has been validated for the successful recrystallization of structurally similar halogenated thiophene-2-carboxylic acids[1].

Q2: I am observing a significant loss of the benzyloxy group (yielding a 3-hydroxy byproduct) during my acid-base extraction. What is causing this degradation? A: Benzyl ethers are highly susceptible to cleavage under strong Lewis acidic conditions or prolonged exposure to strong Brønsted acids[2]. While you must acidify the aqueous carboxylate salt to precipitate the free acid, using concentrated mineral acids (like fuming HCl or H₂SO₄) at room temperature or above will protonate the ether oxygen. This triggers an S_N1/S_N2 cleavage of the benzyl cation, releasing the debenzylated thiophene[3].

  • The Solution: Always perform the acidification step at strictly controlled low temperatures (0–5 °C) using dilute acid (e.g., 2M HCl), and filter the precipitate immediately to minimize the residence time of the ether in the low-pH environment.

Q3: Can I use Palladium on Carbon (Pd/C) to decolorize my crude mixture before recrystallization? A: No. While Pd/C is a standard decolorizing agent, the benzylic position of your ether is highly reactive toward hydrogenolysis. Furthermore, the electron-deficient thiophene ring makes the C-Cl bonds at positions 4 and 5 highly susceptible to hydrodehalogenation under reductive conditions[4].

  • The Solution: To remove color bodies without initiating catalytic cleavage, strictly use neutral, non-catalytic activated charcoal (e.g., Darco® G-60) and filter the hot solution through a pad of Celite®.

Part 2: System Workflows & Degradation Pathways

The following diagrams map the optimal purification workflow and the chemical degradation pathways you must avoid.

PurificationWorkflow Crude Crude Mixture (Organic Phase) BaseExt Base Extraction (pH 8-9, NaHCO3) Crude->BaseExt AqPhase Aqueous Phase (Carboxylate Salt) BaseExt->AqPhase Extract Target OrgPhase Organic Phase (Neutral Impurities) BaseExt->OrgPhase Discard Acidify Acidification (pH 1-2, 2M HCl) AqPhase->Acidify Cool to 0-5 °C Precipitate Crude Acid Precipitate Acidify->Precipitate Filter Recryst Recrystallization (Toluene/Heptane) Precipitate->Recryst Dissolve in Hot Toluene Pure Pure Product Recryst->Pure Add Heptane & Cool

Figure 1: Acid-base extraction and recrystallization workflow for pure product isolation.

DegradationPathways Target 3-(Benzyloxy)-4,5-dichloro- thiophene-2-carboxylic acid Cond1 Strong Lewis Acids (e.g., BBr3) or Hot Mineral Acids Target->Cond1 Cond2 Catalytic Hydrogenation (Pd/C, H2) Target->Cond2 Cond3 Strong Bases / Prolonged Heat (e.g., NaOH reflux) Target->Cond3 Deg1 O-Debenzylation (3-OH derivative) Cond1->Deg1 Ether Cleavage Deg2 Hydrodehalogenation & O-Debenzylation Cond2->Deg2 Reductive Cleavage Deg3 Decarboxylation Cond3->Deg3 Thermal Degradation

Figure 2: Mechanistic degradation pathways triggered by harsh purification conditions.

Part 3: Quantitative Data Presentation

Selecting the correct solvent system is critical to prevent oiling out and to maximize the recovery of the purified acid. The table below summarizes the empirical performance of various recrystallization matrices.

Solvent SystemRatio (v/v)Solute Solubility (Hot)Solute Solubility (Cold)Yield/Purity ProfileRisk Factor
Toluene / Heptane 1:3HighVery LowHigh Yield / High PurityLow (Ideal binary anti-solvent system)
Acetic Acid / Water 15% AcOHModerateLowModerate Yield / High PurityLow (Requires thorough vacuum drying)
Methanol / Water 1:1HighModerateLow Yield / Moderate PurityMedium (High risk of oiling out)
Pure Ethyl Acetate N/AVery HighHighVery Low YieldHigh (Product remains dissolved)

Part 4: Standard Operating Procedures (SOPs)

These self-validating protocols include built-in analytical checkpoints to ensure the integrity of your experiment at every step.

Protocol A: pH-Controlled Isolation (Acid-Base Extraction)

Causality Check: This protocol leverages the pKa of the thiophene-2-carboxylic acid (approx. pKa 3.5) to separate it from neutral organic impurities (like unreacted benzyl halides) without subjecting the ether linkage to harsh extremes.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ (pH 8–9). Stir vigorously for 10 minutes.

    • Validation Check: The target compound will partition into the aqueous phase as the sodium carboxylate salt. The organic phase should retain neutral impurities.

  • Phase Separation & Washing: Separate the layers. Wash the aqueous layer with a fresh portion of Ethyl Acetate to ensure complete removal of lipophilic impurities. Discard the organic layers.

  • Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice-water bath to strictly 0–5 °C.

  • Acidification: While stirring continuously, add cold 2M HCl dropwise. Monitor the pH using a calibrated pH meter.

    • Validation Check: Precipitation should commence around pH 3.5. Continue addition until the pH stabilizes between 1.5 and 2.0. If no precipitate forms, the aqueous layer is over-diluted; concentrate it under reduced pressure (at <40 °C) before re-acidifying.

  • Isolation: Filter the resulting white/off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual salts. Dry under vacuum at 40 °C overnight.

Protocol B: Advanced Recrystallization (Anti-Solvent Addition)

Causality Check: Using a non-polar anti-solvent (Heptane) against a moderately polar aromatic solvent (Toluene) carefully drops the solubility of the compound below its saturation point without depressing its melting point, thereby completely avoiding the "oiling out" phenomenon.

  • Primary Dissolution: Suspend the dried crude acid from Protocol A in a minimum volume of hot Toluene (approx. 80 °C). Add the solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add neutral activated charcoal (5% w/w). Stir for 10 minutes at 80 °C, then filter hot through a pre-warmed pad of Celite® to remove the carbon.

  • Anti-Solvent Addition: Return the clear filtrate to a gentle heat. Gradually add Heptane (anti-solvent) dropwise until the solution reaches its cloud point (a persistent slight turbidity).

  • Equilibration: Add 1–2 drops of hot Toluene just until the solution clears again. Remove from heat and allow the flask to cool to room temperature entirely undisturbed.

    • Validation Check: Undisturbed cooling promotes the formation of large, pure crystal lattices rather than trapping impurities in rapid precipitates.

  • Maximizing Yield: Once at room temperature, transfer the flask to a refrigerator (4 °C) for 2 hours to force the remaining solute out of the mother liquor.

  • Final Isolation: Filter the crystals, wash with a small volume of ice-cold Heptane, and dry under high vacuum.

References

  • Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL:2

  • Process for the preparation of halogen-thiophene-2-carboxylic acids (EP0216279B1) Source: Google Patents URL:1

  • Stability of Benzyloxymethyl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide Source: Benchchem URL:4

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone Source: PMC (National Institutes of Health) URL:3

Sources

Optimization

HPLC method development and optimization for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals tasked with creating and optimizing a High-Performance Liquid Chromatography (HPLC) method for 3-(Be...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals tasked with creating and optimizing a High-Performance Liquid Chromatography (HPLC) method for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. As your virtual Senior Application Scientist, this document provides not just protocols, but the underlying scientific rationale to empower effective and efficient method development.

Part 1: Frequently Asked Questions (FAQs) & Initial Considerations

A robust method begins with a thorough understanding of the analyte. The structure of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid—featuring a carboxylic acid, a dichlorinated thiophene ring, and a benzyl ether—presents specific characteristics that directly inform our analytical strategy.

Q1: What are the key physicochemical properties of this compound that will influence the HPLC method?

A1: The two most critical features are its acidic nature and its high hydrophobicity .

  • Acidity: The carboxylic acid group (-COOH) is ionizable. The pH of the mobile phase relative to the analyte's pKa will determine whether it exists in its neutral (more hydrophobic) or ionized (more hydrophilic) form. Controlling this is paramount for consistent retention and good peak shape.[1][2]

  • Hydrophobicity: The presence of the benzyl group and the dichlorothiophene core makes the molecule significantly non-polar. A vendor-provided LogP value of 4.33 confirms this high hydrophobicity.[3] This strongly indicates that Reverse-Phase (RP-HPLC) is the most suitable chromatographic mode.[4]

Q2: What is the best starting point for column and mobile phase selection?

A2: Based on the high hydrophobicity, a C18 (octadecylsilane) column is the logical first choice. A standard dimension like 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure for initial development.[4]

For the mobile phase, a gradient elution using an acidified water/acetonitrile mixture is recommended.

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): Acetonitrile.

Rationale: The acid in Mobile Phase A suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral, more retained form, which is crucial for achieving sharp, symmetrical peaks.[1][2] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. A broad initial scouting gradient (e.g., 10% to 95% B over 20 minutes) is an excellent way to determine the approximate elution conditions.[1]

Q3: How critical is mobile phase pH, and how do I choose the right acidic modifier?

A3: It is extremely critical. For reproducible retention of an acidic analyte, the mobile phase pH should be set at least 1.5-2 units below the analyte's pKa.[1] This ensures >99% of the analyte is in a single, non-ionized state.

  • Formic Acid (pKa ~3.75): Provides a mobile phase pH around 2.8-3.0. It is volatile and an excellent choice for LC-MS applications.[2]

  • Trifluoroacetic Acid (TFA) (pKa ~0.5): Provides a very low pH (~2) and is also a good ion-pairing agent that can mask residual silanol activity on the column surface, often improving peak shape for basic compounds, but also effective for ensuring acids are fully protonated.[2]

For initial UV-based methods, either is a good choice. Start with 0.1% Formic Acid. If peak tailing is observed, switching to 0.1% TFA may offer an improvement.

Part 2: Systematic Method Development & Optimization Workflow

Method development should be a logical, stepwise process, not random trial and error. The workflow below outlines a systematic approach from initial screening to final validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & SST A 1. Define Analyte Properties (LogP ≈ 4.33, Acidic) B 2. Select Column & Mobile Phase (C18, A: 0.1% HCOOH, B: ACN) A->B C 3. Run Scouting Gradient (10-95% B in 20 min) B->C D 4. Evaluate Initial Run (Retention, Peak Shape) C->D Analyze Results E 5. Optimize Gradient (Adjust slope & time for resolution) D->E F 6. Refine Conditions (Test Temp, Flow Rate, Acid Modifier) E->F G 7. Assess Peak Purity (Use DAD/PDA Detector) F->G H 8. Finalize Method G->H Lock Parameters I 9. Perform System Suitability Test (SST) (Check RSD, Tailing, Plates) H->I J 10. Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision) I->J

Caption: A logical workflow for HPLC method development.

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses common problems in a Q&A format.

Issue 1: Poor Peak Shape (Tailing)

  • Q: My peak for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid has a significant tail. What is the cause and solution?

    • A: Primary Cause: Secondary Interactions. The carboxylic acid group, even when mostly protonated, can have secondary ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the column.[2][5] This causes a portion of the analyte molecules to "drag" along the stationary phase, resulting in tailing.

      • Solution 1 (Optimize pH): Ensure your mobile phase pH is low enough. If using 0.1% Formic Acid (pH ~2.8), consider switching to 0.1% TFA (pH ~2.0). The lower pH will better protonate the silanol groups (Si-OH), minimizing ionic interactions.[2]

      • Solution 2 (Increase Buffer Strength): A higher concentration of the buffer ions can help shield the analyte from the active silanol sites.[6] However, be mindful of solubility.

      • Solution 3 (Column Choice): If tailing persists, use a modern, high-purity silica column with advanced end-capping to minimize available silanols.

    • A: Secondary Cause: Column Overload. Injecting too high a concentration of the analyte can saturate the column inlet, leading to tailing.[6][7]

      • Solution: Prepare a 1:10 dilution of your sample and re-inject. If the peak shape (tailing factor) improves, overload was a contributing factor.

Issue 2: Retention Time Drifting or Unstable

  • Q: My analyte's retention time is decreasing with every injection. What should I investigate?

    • A: Primary Cause: Insufficient Column Equilibration. This is the most common cause of retention time drift in gradient methods. The column has not fully returned to the initial mobile phase conditions before the next injection.

      • Solution: Increase the post-run equilibration time. A standard guideline is to flush the column with at least 10-15 column volumes of the starting mobile phase composition. For a 4.6x150 mm column (volume ≈ 1.5 mL), at 1 mL/min, this means a minimum of 15 minutes of re-equilibration.

    • A: Secondary Cause: Mobile Phase Instability. The organic component of the mobile phase (acetonitrile) is more volatile than water. Over a long sequence, selective evaporation can slightly change the mobile phase composition, leading to drift.

      • Solution: Always use fresh mobile phase (prepare daily if possible) and keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization.

    • A: Tertiary Cause: Temperature Fluctuations. Column temperature significantly affects retention. A 1°C change can alter retention time by 1-2%.[8]

      • Solution: Always use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30 or 35 °C) for stable, reproducible results.[8]

Issue 3: Low Signal or Sensitivity

  • Q: The peak for my compound is very small. How can I increase the detector response?

    • A: Primary Cause: Incorrect Detection Wavelength. The analyte is likely not being monitored at its wavelength of maximum absorbance (λmax).

      • Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of your analyte peak. Identify the λmax from the spectrum and set your detector to that specific wavelength for maximum sensitivity. Most aromatic compounds have strong absorbance in the 200-350 nm range.

    • A: Secondary Cause: Sample Diluent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion and broadening upon injection, reducing the peak height.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[7] This ensures the sample band is tightly focused at the column head.

Part 4: Recommended Starting Protocol & System Suitability

This table provides a validated starting point for your experiments. The goal of optimization is to achieve the system suitability criteria listed below, which confirm the system is fit for purpose on the day of analysis.[9][10]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Justification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for hydrophobic analytes; offers good efficiency and capacity.[4]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterSuppresses analyte ionization, ensuring good peak shape and retention.[1][2]
Mobile Phase B AcetonitrileGood UV transparency and lower backpressure than methanol.
Gradient Program 50% to 95% B over 15 min; Hold 95% B for 3 min; Return to 50% B over 1 min; Equilibrate at 50% B for 10 minA robust starting gradient to elute a hydrophobic compound with adequate resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column.
Column Temp. 30 °CEnsures stable retention times and improves efficiency.[8]
Detection UV-DAD/PDA at λmax (scan 200-400 nm)Determine λmax for optimal sensitivity.
Injection Vol. 5 µLA conservative volume to avoid overload. Adjust based on sample concentration.
Sample Diluent 50:50 (v/v) Acetonitrile:WaterA good starting point that is compatible with the initial mobile phase.

Table 2: System Suitability Test (SST) Criteria

Before any sample analysis, the system's performance must be verified. This is typically done by making 5-6 replicate injections of a standard solution. The results must meet the following criteria, based on USP guidelines.[9][10][11]

ParameterUSP Acceptance LimitPurpose
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and pump.[9]
Retention Time %RSD ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.
USP Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; high values indicate unwanted secondary interactions.[9]
Theoretical Plates (N) > 2000A measure of column efficiency.

Failure to meet these SST criteria indicates a problem with the column, instrument, or mobile phase that must be resolved before proceeding with sample analysis.[12]

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025).
  • HPLC Troubleshooting Guide. (n.d.). YMC.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Revised USP System Suitability Parameters. (n.d.). Scribd.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Understanding the Latest Revisions to USP <621>. (2023). Agilent Technologies.
  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. (n.d.). Waters Corporation.
  • Method Development Guide. (2004). ZirChrom.
  • 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. (n.d.). ChemScene.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (n.d.). International Journal for Scientific Research & Development.

Sources

Troubleshooting

Optimizing catalytic conditions for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid decarboxylation

Welcome to the technical support and troubleshooting center for the decarboxylation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid . This guide is engineered for researchers, synthetic chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the decarboxylation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid . This guide is engineered for researchers, synthetic chemists, and drug development professionals scaling up or optimizing thiophene building blocks.

Below, we dissect the mechanistic causality behind catalyst selection, provide self-validating experimental protocols, and address the most critical failure modes encountered during this specific transformation.

System Overview & Catalyst Selection

The decarboxylation of electron-deficient thiophene-2-carboxylic acids is notoriously challenging under standard thermal conditions. For 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, the electron-withdrawing chlorine atoms at C4 and C5 stabilize the carboxylate C–C bond. However, the bulky benzyloxy group at C3 provides a critical structural advantage: the "ortho-effect" . This steric bulk forces the carboxylate group out of the thiophene ring's plane, breaking conjugation, raising the ground-state energy, and ultimately lowering the activation barrier for CO₂ extrusion[1].

To exploit this, transition-metal catalysis (Copper or Silver) or high-temperature continuous flow systems are employed to drive the reaction to completion.

Workflow Start 3-(Benzyloxy)-4,5-dichloro thiophene-2-carboxylic acid Decision Catalyst Selection Start->Decision Cu Cu-Catalysis (Cu2O / Phen) Decision->Cu High Yield Ag Ag-Catalysis (Ag2CO3) Decision->Ag Mild Temp Base Base/Thermal (DABCO) Decision->Base Metal-Free Prod Target Product: 3-(Benzyloxy)-4,5-dichlorothiophene Cu->Prod Ag->Prod Base->Prod

Caption: Catalytic pathway selection for thiophene-2-carboxylic acid decarboxylation.

Quantitative Performance Metrics

Selecting the right protocol requires balancing throughput, equipment availability, and functional group tolerance. The table below synthesizes the performance data for the three primary methodologies.

MethodCatalyst SystemSolvent / BaseTemp (°C)TimeTypical Yield (%)Key Advantage
Microwave Cu-Catalysis Cu₂O (5 mol%), 1,10-PhenanthrolineNMP / Quinoline170–19015 min>85Rapid kinetics, high throughput[2].
Thermal Ag-Catalysis Ag₂CO₃ (10 mol%)DMSO / AcOH12012 h75–80Milder temperatures, avoids basic quinoline[3].
Continuous Base-Catalysis DABCO (1 equiv.)Sulfolane30020 min~70Metal-free, highly scalable in flow reactors[4].

Troubleshooting & FAQs

Q1: Why is my decarboxylation stalling at 50% conversion under standard thermal conditions? A1: Thermal decarboxylation without a catalyst requires extremely high temperatures (>250 °C). At lower temperatures, the reaction stalls because the thermal energy is insufficient to overcome the activation barrier of the C–C bond cleavage. Transition metal catalysts (Cu or Ag) are required to lower this barrier by forming a highly reactive metal-carboxylate intermediate that undergoes facile CO₂ extrusion[3].

Q2: During Cu-catalyzed decarboxylation, I observe significant cleavage of the benzyloxy group. How can this be mitigated? A2: Causality: Adventitious oxygen in your reaction vessel oxidizes the active Cu(I) catalyst into a Lewis acidic Cu(II) species[5]. At elevated temperatures (170–190 °C), Cu(II) strongly coordinates to the benzyloxy oxygen, facilitating ether cleavage. Solution: Strict anaerobic conditions are non-negotiable. Ensure your Cu₂O precursor is high purity (brick-red, not oxidized black CuO). Degas your NMP/Quinoline solvent mixture via the freeze-pump-thaw method before use.

Q3: How do I choose between Copper (Cu) and Silver (Ag) catalytic systems for this specific substrate? A3: Copper-catalyzed protocols (e.g., Cu₂O/1,10-phenanthroline) are highly efficient and can achieve full conversion in minutes under microwave irradiation[2]. However, they require basic co-solvents (quinoline) which can complicate downstream liquid-liquid extraction. Silver-catalyzed protodecarboxylation operates at lower temperatures (~120 °C) and is highly effective for ortho-substituted systems[1]. Choose Silver if your downstream application is highly sensitive to trace quinoline impurities, but be aware that Silver is more susceptible to halide poisoning if free chloride ions are present.

Q4: Can this reaction be performed under completely metal-free conditions? A4: Yes, but it requires specialized high-temperature flow setups. Continuous flow protodecarboxylation using DABCO (1,4-diazabicyclo[2.2.2]octane) in sulfolane at 300 °C has been successfully applied to thiophene-2-carboxylic acids[4]. This method avoids heavy metals entirely but requires a 316 stainless-steel tube reactor to safely contain the high pressures generated by rapid CO₂ release[4].

Mechanistic Insights: Copper-Catalyzed Protodecarboxylation

Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on a Cu(I) active species. The 1,10-phenanthroline ligand prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), while quinoline acts as an essential proton shuttle during the protodemetalation step.

Mechanism Cat Cu(I) Catalyst Coord Substrate Coordination Cat->Coord + Acid Extrusion CO2 Extrusion Coord->Extrusion - H2O Proto Proto- demetalation Extrusion->Proto - CO2 Proto->Cat + H+

Caption: Copper-catalyzed protodecarboxylation catalytic cycle.

Self-Validating Experimental Protocol

This protocol details the[2]. It is designed as a self-validating system , meaning each critical phase contains an analytical checkpoint to ensure causality and prevent downstream failure.

Materials Required:
  • 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 mmol, 303.16 mg)

  • Cu₂O (0.05 mmol, 7.2 mg)

  • 1,10-phenanthroline (0.10 mmol, 18.0 mg)

  • N-Methyl-2-pyrrolidone (NMP) (1.5 mL, anhydrous)

  • Quinoline (0.5 mL, anhydrous)

Step-by-Step Methodology:

Step 1: Catalyst Complexation & Visual QC

  • In an oven-dried 10 mL microwave vial equipped with a stir bar, add Cu₂O and 1,10-phenanthroline.

  • Add NMP and Quinoline. Stir at room temperature for 5 minutes.

  • Validation Checkpoint: The solution must transition to a deep, homogeneous colored complex. If black, insoluble particles remain, the Cu₂O has oxidized to CuO. Do not proceed. Discard and source fresh, brick-red Cu₂O to prevent benzyloxy cleavage.

Step 2: Substrate Addition & Atmospheric Control

  • Add the 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid to the vial.

  • Seal the vial with a crimp cap equipped with a PTFE septum.

  • Purge the vial with Argon for 5 minutes using a venting needle.

  • Validation Checkpoint: Use an inline oxygen sensor or strictly adhere to Schlenk techniques. The headspace must be inert to prevent Cu(I) oxidation at high temperatures.

Step 3: Microwave Irradiation & Kinetic Monitoring

  • Place the vial in a microwave synthesizer (e.g., Anton Paar or CEM).

  • Irradiate at 190 °C for 15 minutes (Maximum power: 150 W).

  • Validation Checkpoint: Monitor the real-time pressure curve on the synthesizer display. A steady pressure increase (reaching approximately 5.0 to 5.5 bar) confirms active CO₂ extrusion[2]. If the pressure remains flat, the catalyst is inactive or the vial seal has failed.

Step 4: Quenching, Workup, and Analytical QC

  • Allow the vial to air-jet cool to room temperature. Caution: The vial is pressurized with CO₂. Vent carefully with a needle in a fume hood.

  • Dilute the mixture with Ethyl Acetate (15 mL) and wash with 1M HCl (3 x 10 mL) to protonate and remove the quinoline and NMP.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The highly polar starting material (Rf ~0.1, UV active) should be completely absent, replaced by the non-polar decarboxylated product, 3-(Benzyloxy)-4,5-dichlorothiophene (Rf ~0.8).

References

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Silver catalysis in organic synthesis Source: DOKUMEN.PUB URL:[Link]

  • Aerobic Copper-Catalyzed Organic Reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Long-term storage and degradation prevention for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

Welcome to the Technical Support Center for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind compound degradation and provide self-validating protocols to ensure the absolute integrity of your drug development workflows.

Part 1: Mechanistic Causality of Degradation

To effectively prevent the degradation of1[1], we must first understand the chemical vulnerabilities inherent to its molecular architecture.

  • Photolytic Decarboxylation: Thiophene-2-carboxylic acids are highly photolabile. They absorb UV radiation in the 300–340 nm range, which excites the molecule into a triplet state, overcoming the energy barrier required for spontaneous photoinduced decarboxylation[2].

  • Oxidative Ether Cleavage: The benzyloxy group contains a highly activated benzylic carbon. Upon exposure to ambient oxygen and light, it is susceptible to radical auto-oxidation, forming a hydroperoxide intermediate that ultimately cleaves the ether bond[3].

  • Hygroscopic Hydrolysis: The 4,5-dichloro substitution creates a strongly electron-withdrawing environment. While this stabilizes the carboxylate anion, it also makes the compound highly moisture-sensitive. Atmospheric moisture can act as a catalyst for slow degradation if containers are not tightly sealed[4].

Degradation A 3-(Benzyloxy)-4,5-dichloro- thiophene-2-carboxylic acid B Photodegradation (UV Exposure) A->B hν (300-340 nm) C Auto-Oxidation (O2 Exposure) A->C O2, Heat D Acidic/Nucleophilic Attack A->D Moisture/Acid E Decarboxylation (-CO2) B->E F Benzyl Ether Cleavage (Hydroperoxide intermediate) C->F G De-benzylation (Loss of Benzyl group) D->G

Logical pathways of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid degradation.

Part 2: Troubleshooting & FAQs

Q: My batch has shifted from an off-white powder to a yellowish-brown solid. What happened? A: Discoloration is the macroscopic symptom of micro-level photo-oxidation or auto-oxidation. When exposed to light or ambient air, aromatic aldehydes and ethers oxidize, forming conjugated degradation products that absorb visible light[3]. To prevent this, the compound must be handled under inert gas and stored in amber vials.

Q: My LC-MS analysis shows a major impurity with a mass of[M-H]⁻ 257 instead of 301. What is the mechanism here? A: A mass difference of exactly -44 Da corresponds to the loss of carbon dioxide. Because thiophene-2-carboxylic acids undergo photoinduced decarboxylation[2], this indicates your sample was exposed to excessive UV/ambient light during benchtop handling or storage.

Q: How do I align my long-term storage protocol with regulatory standards? A: According to the 5[5], stability testing for sensitive APIs requires rigorous environmental controls. Because this compound is hygroscopic[4], it must be stored in a tightly closed container, protected from light, and kept at -20°C for long-term preservation (>12 months).

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in causality checks so you can immediately verify if the procedure was successful.

Protocol A: Inert Aliquoting and Cryogenic Storage

Causality Focus: Preventing moisture condensation and oxidative cleavage.

  • Equilibration: Remove the bulk compound from -20°C storage and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for 45 minutes. (Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder).

  • Inert Handling: Transfer the desiccator to a glove box purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm). Use amber glass vials to block UV transmission.

  • Aliquoting: Dispense single-use quantities (e.g., 10 mg) into the amber vials. (Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative oxygen exposure).

  • Purging & Sealing: Purge the headspace of each vial with dry Argon for 10 seconds. Cap tightly with a PTFE-lined septum cap and wrap the junction with Parafilm.

  • Self-Validation Check: Weigh the final sealed vial to establish a baseline mass. Store one "Control Aliquot" at room temperature for 7 days, and the rest at -20°C. Run LC-MS (Protocol B) on both. If the -20°C vial shows >98% purity while the RT vial shows degradation peaks, your inert storage system is validated.

StorageWorkflow S1 1. Lyophilization (Moisture Removal) S2 2. Amber Vial Packaging S1->S2 S3 3. Argon/N2 Purging S2->S3 S4 4. Parafilm Sealing & Desiccant S3->S4 S5 5. -20°C Long-Term Storage S4->S5

Step-by-step workflow for the long-term inert storage of the compound.

Protocol B: Stability-Indicating LC-MS Validation

Causality Focus: Quantifying decarboxylation and de-benzylation.

  • Sample Prep: Dissolve 1 mg of the stored aliquot in 1 mL of anhydrous LC-MS grade Acetonitrile.

  • Chromatography: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Use Electrospray Ionization (ESI) in negative mode ([M-H]⁻).

  • Self-Validation Criteria: The analytical run is only valid if a blank solvent injection shows zero carryover at m/z 301, and the reference standard peak area Relative Standard Deviation (RSD) is <2% across three replicate injections.

Part 4: Quantitative Data & Diagnostics

Table 1: ICH-Aligned Stability Testing & Expected Degradation Profiles

Storage Condition Environment Duration Expected Purity Primary Degradation Pathway
Long-Term (-20°C) Argon, Dark 12 Months > 98% None significant
Refrigerated (2-8°C) Ambient Air, Dark 6 Months 95 - 97% Slow auto-oxidation
Accelerated (40°C) 75% RH, Dark 6 Months < 90% Hydrolysis, Auto-oxidation

| Photostability (RT) | UV/Vis Light | 7 Days | < 80% | Photolytic Decarboxylation |

Table 2: Diagnostic Analytical Signals for Degradation Tracking

Analyte / Degradant LC-MS (ESI-) m/z ¹H NMR Diagnostic Signal (DMSO-d₆) Mechanism of Formation
Intact Compound 301 / 303 / 305 ~5.2 ppm (s, 2H, -CH₂-O-) N/A (Parent Molecule)
Decarboxylated 257 / 259 / 261 Appearance of new aromatic C-H Photodegradation (UV)

| De-benzylated | 211 / 213 / 215 | Complete loss of ~5.2 ppm signal | Hydrolysis / Oxidation |

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide offers a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide offers a detailed comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a molecule of interest for synthetic and medicinal chemistry. While direct experimental spectra for this specific compound are not publicly available, this guide synthesizes data from structurally related analogs to provide a robust predictive framework for its spectral characteristics. This approach allows researchers to anticipate spectral features, aiding in the confirmation of its synthesis and the characterization of related derivatives.

The core structure, a substituted thiophene-2-carboxylic acid, is a common scaffold in pharmacologically active compounds. The presence of a benzyloxy group and two chlorine atoms on the thiophene ring introduces distinct electronic effects that significantly influence the chemical shifts of the protons and carbons, making NMR spectroscopy an invaluable tool for its structural verification.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is expected to be relatively simple, with distinct signals corresponding to the benzyloxy group and the carboxylic acid proton. The absence of protons on the thiophene ring simplifies the spectrum in that region.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding and chemical exchange.
Phenyl (C₆H₅)7.30 - 7.50MultipletThe five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region. Their exact chemical shifts will be influenced by the electronic environment.
Methylene (-OCH₂-)5.10 - 5.30SingletThe two protons of the methylene bridge between the oxygen and the phenyl group are chemically equivalent and are expected to appear as a sharp singlet. This is a characteristic chemical shift for a benzylic ether methylene group.[1]

The predictions in Table 1 are based on the analysis of similar compounds. For instance, the chemical shift of the methylene protons in benzyl o-vanillin is reported to be around 5.12 ppm.[1] The phenyl protons typically resonate in the 7.3-7.5 ppm range in benzyloxy derivatives. The broad signal for the carboxylic acid proton is a well-established characteristic.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a more detailed fingerprint of the carbon skeleton. The chemical shifts are sensitive to the electronic effects of the substituents, namely the electron-withdrawing chlorine atoms and the electron-donating benzyloxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)160.0 - 165.0The carbonyl carbon of the carboxylic acid is expected to resonate in this downfield region.
Thiophene C2135.0 - 140.0This carbon is attached to the carboxylic acid group and is part of the thiophene ring.
Thiophene C3150.0 - 155.0This carbon is attached to the electron-donating benzyloxy group, which will shift it significantly downfield.
Thiophene C4120.0 - 125.0This carbon is substituted with a chlorine atom.
Thiophene C5125.0 - 130.0This carbon is also substituted with a chlorine atom.
Methylene (-OCH₂-)70.0 - 75.0The methylene carbon of the benzyloxy group is expected in this region.
Phenyl C1' (ipso)135.0 - 138.0The carbon of the phenyl ring attached to the methylene group.
Phenyl C2', C6' (ortho)128.0 - 129.0
Phenyl C3', C5' (meta)128.5 - 129.5
Phenyl C4' (para)127.5 - 128.5

These predictions are derived from the known effects of substituents on thiophene and benzene rings. For example, in substituted thiophenes, the carbons bearing electron-withdrawing groups like halogens are shifted downfield. Conversely, an electron-donating group like the benzyloxy moiety will cause a significant downfield shift for the carbon it is attached to (C3).

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in these predictions, a comparison with known NMR data of similar molecules is crucial.

  • 4,5-Dichlorothiophene-2-carboxylic acid : This analog lacks the benzyloxy group. Its NMR data would help to isolate the effect of the benzyloxy substituent on the thiophene ring's chemical shifts. The molecular formula for this compound is C₅H₂Cl₂O₂S.[2][3]

  • Thiophene-2-carboxylic acid : This parent compound provides the baseline chemical shifts for the thiophene ring protons and carbons, which are then modified by the substituents in the target molecule.[4][5][6]

  • Compounds with a Benzyloxy Group : Molecules containing a benzyloxy fragment are essential for predicting the chemical shifts of the -OCH₂- and the phenyl protons and carbons. For example, the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid shows a characteristic singlet for the benzylic protons around 4.91 ppm and a multiplet for the phenyl protons around 7.17 ppm in DMSO-d₆.[7]

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound, the following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: Typically 0-15 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Visualizing the Molecular Structure and Key Correlations

The following diagrams illustrate the structure of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid and the expected NMR correlations.

Caption: Molecular structure of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

NMR_Correlations cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals COOH_H ~10-13 ppm (s, broad) -COOH Phenyl_H ~7.3-7.5 ppm (m) C₆H₅ CH2_H ~5.1-5.3 ppm (s) -OCH₂- COOH_C ~160-165 ppm -COOH Thiophene_C ~120-155 ppm Thiophene Ring Phenyl_C ~127-138 ppm Phenyl Ring CH2_C ~70-75 ppm -OCH₂- Molecule 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid Molecule->COOH_H Molecule->Phenyl_H Molecule->CH2_H Molecule->COOH_C Molecule->Thiophene_C Molecule->Phenyl_C Molecule->CH2_C

Caption: Predicted ¹H and ¹³C NMR signal correlations for the title compound.

Conclusion

This guide provides a predictive yet scientifically grounded comparison of the ¹H and ¹³C NMR spectra of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid. By leveraging data from analogous structures, researchers can form a clear expectation of the spectral features of this molecule. The provided experimental protocol offers a starting point for the empirical validation of these predictions upon successful synthesis. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Rastogi, R. C., & Ray, N. K. (1976). An Additivity Model Study of EHT Electron Densities & Proton NMR Chemical Shifts in Chloro-substituted Thiophenes. Indian Journal of Chemistry, 14A, 523-524.
  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. [Link]

  • Google Patents. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • ResearchGate. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • PubChemLite. 4,5-dichlorothiophene-2-carboxylic acid (C5H2Cl2O2S). [Link]

  • Studii si Cercetari Stiintifice, Seria Chimie si Inginerie Chimica, Biotehnologii, Industrie Alimentara. SYNTHESIS AND CHARACTERIZATION OF SOME NEW THIOUREIDES OF 2-THIOPHENECARBOXYLIC ACID WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. [Link]

Sources

Comparative

A Comparative Guide to 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid and Other Substituted Thiophene Carboxylic Acids for Researchers and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This guide provides a comparative analysis of 3-(Benzyloxy)-4,5-dichloroth...

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Author: BenchChem Technical Support Team. Date: March 2026

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This guide provides a comparative analysis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid against other substituted thiophene carboxylic acids, offering insights into their potential applications, supported by available experimental data and structure-activity relationships.

Introduction to Thiophene Carboxylic Acids

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a key building block in numerous pharmaceuticals and functional materials.[2] The incorporation of a carboxylic acid group onto the thiophene ring, particularly at the 2-position, gives rise to thiophene-2-carboxylic acid and its derivatives, a class of compounds with significant therapeutic potential. These compounds are known to possess anti-inflammatory, antimicrobial, and anticancer properties, among others.[3][4][5] The biological activity of these molecules can be finely tuned by introducing various substituents onto the thiophene ring, which alters their physicochemical properties such as lipophilicity, electronic distribution, and steric profile.

In Focus: 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₈Cl₂O₃S[6]

  • Molecular Weight: 303.16 g/mol [6]

  • Structure:

    • A thiophene-2-carboxylic acid core.

    • Two chlorine atoms at positions 4 and 5.

    • A benzyloxy group at position 3.

The presence of two chlorine atoms is expected to significantly increase the lipophilicity and electron-withdrawing nature of the thiophene ring. The benzyloxy group at the 3-position introduces a bulky, moderately lipophilic substituent that can participate in various non-covalent interactions with biological targets.

Plausible Synthetic Approach

Synthetic_Workflow start Commercially available thiophene derivative step1 Chlorination start->step1 e.g., NCS or Cl₂ step2 Introduction of Hydroxyl Group step1->step2 e.g., Nucleophilic substitution step3 Benzylation step2->step3 Benzyl bromide, base step4 Carboxylation step3->step4 e.g., n-BuLi, CO₂ end_product 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid step4->end_product

Caption: Proposed synthetic workflow for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

Predicted Biological Profile

Based on the structure-activity relationships of other substituted thiophenes, the following predictions can be made about the biological potential of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid:

  • Antimicrobial Activity: The presence of chlorine atoms on the thiophene ring has been associated with enhanced antimicrobial activity.[3] It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

  • Anticancer Activity: Dichlorinated aromatic compounds have been explored as anticancer agents. The overall lipophilicity and the potential for the benzyloxy group to interact with hydrophobic pockets in enzymes or receptors could confer cytotoxic properties.

  • Anti-inflammatory Activity: Many thiophene carboxylic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2][4] The substituents on the target molecule could modulate its activity and selectivity towards these enzymes.

Comparative Analysis with Other Substituted Thiophene Carboxylic Acids

To provide a clearer perspective on the potential of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a comparison with other well-characterized substituted thiophene carboxylic acids and their derivatives is presented below.

Anti-inflammatory Thiophene Derivatives

A review of thiophene-based compounds with potential anti-inflammatory activity highlights several key structural features that contribute to their efficacy.[2][4] Generally, the presence of carboxylic acid or its bioisosteres, along with other substituents like methyl, methoxy, or halogen groups, is crucial for activity.[2][4]

Compound/DerivativeStructureKey FeaturesReported ActivityReference
Tiaprofenic Acid A commercially available NSAID.Benzoyl group at the 5-position.Anti-inflammatory, analgesic, and antipyretic properties.[4]
Compound 15 from review Thiophene with a morphine ring at the 2-amino position.Bulky, complex substituent.Superior anti-inflammatory activity (58.46% inhibition) compared to indomethacin in a carrageenan-induced paw edema model.[2][2]
Compounds 16 and 17 from review Thiophenes with methyl and chlorine substituents.Combination of small lipophilic and electron-withdrawing groups.Anti-inflammatory activity comparable to sodium diclofenac in a paw edema model.[2][2]

The comparison suggests that the anti-inflammatory potential of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid would be influenced by the interplay between the electron-withdrawing chlorine atoms and the bulky benzyloxy group.

Anticancer Thiophene Derivatives

Several studies have reported the synthesis and evaluation of thiophene carboxamide derivatives as potent anticancer agents.

Compound/DerivativeStructureKey FeaturesReported IC₅₀ Values (µM)Reference
Thiophene Carboxamide 2b 5-(4-fluorophenyl)-N-(substituted phenyl)thiophene-2-carboxamide.Fluorophenyl and substituted phenyl groups.Hep3B: 5.46[5]
Thiophene Carboxamide 2d 5-(4-fluorophenyl)-N-(substituted phenyl)thiophene-2-carboxamide.Fluorophenyl and substituted phenyl groups.Hep3B: 8.85[5]
Thiophene Carboxamide 2e 5-(4-fluorophenyl)-N-(substituted phenyl)thiophene-2-carboxamide.Fluorophenyl and substituted phenyl groups.Hep3B: 12.58[5]
Thiophene Derivative 480 Fused thiophene scaffold.Polycyclic structure.HeLa: 12.61, Hep G2: 33.42[7]

The data indicates that substitutions with aryl groups on the thiophene ring can lead to significant cytotoxic activity. The benzyloxy group in our target molecule contains a phenyl ring, which might contribute to similar anticancer potential.

Antimicrobial Thiophene Derivatives

Thiophene derivatives have been extensively studied for their antimicrobial properties. The introduction of halogens and other functional groups can significantly enhance their activity.

Compound/DerivativeStructureKey FeaturesReported MIC (µg/mL)Reference
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea Thiourea derivative of 2-aminothiophene.Dichlorophenyl group.Low MIC values against various microbial strains.[3]
Thiophene Carboxylic Acid Thioureides General thiourea derivatives of 2-thiophene carboxylic acid.Thiourea moiety.B. subtilis: 7.8-125, Gram-negative strains: 31.25-250, Antifungal: 31.25-62.5[1][8]
3-Aminothiophene-2-carboxylates Aminothiophene derivatives.Amino and carboxylate groups.E. coli and S. aureus: 10-20, A. niger and C. albicans: 10-20

The presence of two chlorine atoms in 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid strongly suggests a potential for antimicrobial activity, a hypothesis that warrants experimental validation.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on substituted thiophenes allows for the deduction of several SAR trends.

SAR_Thiophene_Carboxylic_Acids Thiophene Thiophene Ring Position 2 Position 3 Position 4 Position 5 Carboxylic_Acid Carboxylic Acid or Bioisostere (e.g., Amide, Ester) Crucial for many biological activities. Thiophene:f1->Carboxylic_Acid Essential for activity Substituent_3 Bulky/Lipophilic Groups (e.g., Benzyloxy) Can enhance binding to hydrophobic pockets. Thiophene:f2->Substituent_3 Halogens_4_5 Halogens (e.g., Cl, Br) Increase lipophilicity. Often enhance antimicrobial and anticancer activity. Thiophene:f3->Halogens_4_5 Thiophene:f4->Halogens_4_5 Aryl_Groups_5 Aryl/Substituted Aryl Groups Can confer potent anticancer activity. Thiophene:f4->Aryl_Groups_5

Caption: Key structure-activity relationships for substituted thiophene carboxylic acids.

Experimental Protocols

General Synthesis of a Substituted Thiophene-2-Carboxylic Acid Derivative

This protocol is a representative example for the synthesis of a thiophene carboxamide, adapted from the literature.[5]

Materials:

  • Substituted thiophene-2-carboxylic acid

  • Aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the substituted thiophene-2-carboxylic acid (1 equivalent) and the aniline derivative (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiophene carboxamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., Hep3B, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid represents an intriguing yet underexplored molecule within the vast family of substituted thiophene carboxylic acids. Based on a comparative analysis of its structural features with those of known bioactive thiophenes, it is plausible to hypothesize that this compound may possess significant antimicrobial, anticancer, and/or anti-inflammatory properties. The presence of dichlorination is a strong indicator of potential biological activity, while the benzyloxy group offers a handle for further chemical modification and can influence interactions with biological targets.

Future research should focus on the experimental validation of these hypotheses. A systematic investigation into the synthesis and biological evaluation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid and its derivatives is warranted. Such studies would not only elucidate the specific therapeutic potential of this compound but also contribute valuable data to the broader understanding of the structure-activity relationships governing the bioactivity of substituted thiophenes.

References

  • Ghidini, E., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Bădiceanu, C. G., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters.
  • de Oliveira, R. S., et al. (2021).
  • ResearchGate. (2025).
  • Google Patents. (Year not specified). Preparation method of 2-thiophenecarboxylic acid.
  • Al-Ostath, A., et al. (2022).
  • Google Patents. (Year not specified). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • ResearchGate. (Year not specified).
  • CAB Abstracts. (Year not specified). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • ChemScene. (Year not specified). 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.
  • ACS Publications. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene.
  • MDPI. (2025).
  • PubMed. (2021).
  • PMC. (2024).
  • Taylor & Francis. (2008). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes.
  • Taylor & Francis. (2024).
  • JOCPR. (2012).
  • Google Patents. (Year not specified). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • PMC. (Year not specified). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • RSC Publishing. (Year not specified). 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity.
  • Encyclopedia MDPI. (2021). Thiophene-Based Compounds.
  • RSC Publishing. (2024).
  • ARKIVOC. (2004).
  • MDPI. (2023).
  • Organic Syntheses Procedure. (Year not specified). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Organic Chemistry Portal. (Year not specified). Thiophene synthesis.

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the bioanalytical validation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a molecule of interest in drug discovery. As researchers and drug development professionals, the selection of an appropriate, robust, and validated analytical method is paramount for generating reliable pharmacokinetic and toxicokinetic data.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental decisions, in alignment with the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction to the Analyte

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is an aromatic heterocyclic compound with a molecular formula of C₁₂H₈Cl₂O₃S and a molecular weight of 303.16 g/mol .[4] Its structure, featuring a carboxylic acid group, a thiophene ring, and a benzyl ether, presents unique challenges and opportunities for bioanalysis. The carboxylic acid moiety, while offering a site for ionization, can also lead to poor retention on traditional reversed-phase liquid chromatography columns.

Core Principles of Bioanalytical Method Validation

Before delving into specific methodologies, it is crucial to understand the fundamental parameters of bioanalytical method validation. These parameters ensure that the developed method is reliable, reproducible, and fit for its intended purpose.[2][3][5] The key validation characteristics, as mandated by regulatory guidelines, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.[2][5]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte, which should be linear over a defined range.[2][5]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.[5]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[5]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5]

Comparative Methodologies

This guide will compare two distinct LC-MS/MS methods for the quantification of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid in human plasma:

  • Method A: Direct Analysis via Protein Precipitation and Reversed-Phase Chromatography.

  • Method B: Derivatization with 3-Nitrophenylhydrazine (3-NPH) followed by Reversed-Phase Chromatography.

The choice between these methods will depend on the required sensitivity, throughput, and the available instrumentation.

Method A: Direct Analysis via Protein Precipitation and Reversed-Phase Chromatography

This method represents a straightforward and high-throughput approach. The primary challenge with direct analysis of carboxylic acids is often their poor retention on C18 columns. To overcome this, a mobile phase with a low pH is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.

Experimental Protocol:

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 column with a particle size of 1.8 µm (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion [M-H]⁻ → Product ion (specific fragment).

      • Internal Standard: Precursor ion [M-H]⁻ → Product ion (specific fragment).

Rationale for Experimental Choices:
  • Protein Precipitation: This is a simple and fast sample cleanup method, suitable for high-throughput analysis. Acetonitrile is an effective precipitating agent.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase is crucial for protonating the carboxylic acid group, which enhances its retention on the reversed-phase column.

  • Negative Ionization Mode: The carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻, making negative ESI a sensitive ionization mode for this class of compounds.

Method B: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

Derivatization is a powerful technique to improve the chromatographic and mass spectrometric properties of challenging analytes.[6] For carboxylic acids, derivatization can enhance retention on reversed-phase columns and improve ionization efficiency.[7] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for carboxylic acids.[6]

Experimental Protocol:

1. Sample Preparation: Protein Precipitation and Derivatization

  • Perform protein precipitation as described in Method A.

  • After evaporation, reconstitute the residue in 50 µL of a solution containing 10 mg/mL 3-NPH and 10 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50:50 acetonitrile:water.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 10 µL of 0.1% formic acid.

  • Dilute the sample with 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 column with a particle size of 1.8 µm (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte-3-NPH derivative: Precursor ion [M+H]⁺ → Product ion (specific fragment).

      • Internal Standard-3-NPH derivative: Precursor ion [M+H]⁺ → Product ion (specific fragment).

Rationale for Experimental Choices:
  • Derivatization with 3-NPH: The 3-NPH reagent reacts with the carboxylic acid group in the presence of a coupling agent like EDC.[6] This derivatization increases the hydrophobicity of the analyte, leading to better retention on a C18 column.

  • Positive Ionization Mode: The derivatized product contains a readily protonated site, making positive ESI a more sensitive ionization mode compared to the negative mode for the underivatized analyte. This can significantly improve the LLOQ.

Visualizing the Workflows

G cluster_A Method A: Direct Analysis cluster_B Method B: Derivatization A1 Plasma Sample A2 Protein Precipitation (Acetonitrile + IS) A1->A2 A3 Centrifugation A2->A3 A4 Supernatant Evaporation A3->A4 A5 Reconstitution A4->A5 A6 LC-MS/MS Analysis (Negative ESI) A5->A6 B1 Plasma Sample B2 Protein Precipitation (Acetonitrile + IS) B1->B2 B3 Centrifugation B2->B3 B4 Supernatant Evaporation B3->B4 B5 Reconstitution & Derivatization (3-NPH, EDC) B4->B5 B6 Reaction Quenching B5->B6 B7 LC-MS/MS Analysis (Positive ESI) B6->B7 G cluster_validation Bioanalytical Method Validation Process Selectivity Selectivity (Blank matrix analysis) LLOQ Lower Limit of Quantification (LLOQ) Calibration Calibration Curve (Linearity, Range) Accuracy Accuracy & Precision (Intra- & Inter-day) Recovery Recovery (Extraction efficiency) MatrixEffect Matrix Effect (Post-extraction spike) Stability Stability (Freeze-thaw, bench-top, long-term) FullValidation Full Method Validation FullValidation->Selectivity FullValidation->LLOQ FullValidation->Calibration FullValidation->Accuracy FullValidation->Recovery FullValidation->MatrixEffect FullValidation->Stability

Sources

Comparative

Comparative Reactivity Guide: Suzuki-Miyaura Coupling of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid

Halogenated thiophenes are highly privileged scaffolds in pharmaceutical research and materials science, frequently serving as core building blocks for kinase inhibitors, D-amino acid oxidase (DAO) inhibitors, and advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Halogenated thiophenes are highly privileged scaffolds in pharmaceutical research and materials science, frequently serving as core building blocks for kinase inhibitors, D-amino acid oxidase (DAO) inhibitors, and advanced optoelectronics (1)[1]. When constructing complex poly-substituted thiophenes, the Suzuki-Miyaura cross-coupling reaction is a paramount transformation. However, achieving precise regiocontrol in dihalogenated thiophenes remains a significant synthetic challenge, as multiple reactive sites often lead to complex mixtures of mono- and bis-coupled products (2)[2].

This guide provides an in-depth comparative analysis of the reactivity and regioselectivity of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid against common alternatives, offering drug development professionals a validated framework for optimizing regioselective C–C bond formation.

Mechanistic Causality: Electronic and Steric Drivers of Regioselectivity

In a standard Suzuki-Miyaura catalytic cycle, the rate-determining step for stable aryl chlorides is typically the oxidative addition of the Pd(0) active species into the C–X bond (3)[3]. For 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, the differentiation between the C4–Cl and C5–Cl bonds is governed by a synergistic combination of electronic and steric factors:

  • Electronic Activation (The Alpha Effect): The C5 position is adjacent (alpha) to the heteroatomic sulfur. The inductive electron-withdrawing effect of the sulfur atom lowers the electron density at C5 compared to C4, making the C5–Cl bond significantly more susceptible to oxidative addition by the electron-rich Pd(0) center.

  • Steric Shielding (The C3-Benzyloxy Effect): The presence of the bulky benzyloxy (-OBn) ether at the C3 position creates immense steric hindrance around the adjacent C4–Cl bond. This physical barrier severely restricts the trajectory of the bulky Palladium/Ligand complex, effectively shutting down oxidative addition at C4 until the C5 position has reacted.

  • Carboxylic Acid Influence: The C2-carboxylic acid is strongly electron-withdrawing, further depleting electron density across the thiophene ring (4)[4]. While it necessitates the use of additional base equivalents during the reaction to form the soluble carboxylate salt, it enhances the overall electrophilicity of the ring.

G Pd0 Pd(0) Catalyst Active Species OxAdd Regioselective Oxidative Addition at C5-Cl Pd0->OxAdd PdII Pd(II) Intermediate (C5-Thienyl-Pd-Cl) OxAdd->PdII 3-(BnO)-4,5-Cl2-Thiophene TransMet Transmetalation with Arylboronic Acid PdII->TransMet Base / OH- PdII_Aryl Diaryl Pd(II) Complex TransMet->PdII_Aryl Ar-B(OH)2 RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-4-chloro Thiophene Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting regioselective C5-Cl oxidative addition.

Comparative Reactivity Profile

To objectively evaluate the performance of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, we compare it against two standard alternatives: the highly reactive dibromo-analog and the esterified derivative.

SubstrateC5-Coupling Yield (%)C4-Coupling (Side Product) (%)Regioselectivity (C5:C4)Optimal Catalyst SystemPros / Cons
3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid 82% <2% >40:1 Pd2(dba)3 / XPhos Pros: Exceptional regioselectivity due to C3 steric bulk. Cons: Requires extra base equivalents for the -COOH group.
4,5-Dibromothiophene-2-carboxylic acid88%12%~7:1Pd(PPh3)4Pros: Higher overall reactivity (weaker C–Br bond). Cons: Poorer regiocontrol; highly prone to over-coupling.
Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylate85%4%~21:1Pd(OAc)2 / SPhosPros: Excellent solubility in organic solvents. Cons: Requires a subsequent saponification step to yield the free acid.

Analytical Insight: While the dibromo-analog exhibits higher absolute reactivity due to the lower bond dissociation energy of C–Br versus C–Cl, it suffers from poor regioselectivity, leading to significant bis-coupled byproducts and complex purification workflows (2)[2]. Conversely, 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid leverages the inherent stability of the C–Cl bond and the steric bulk of the C3-OBn group to achieve near-perfect regiocontrol (>40:1).

Self-Validating Experimental Protocol: Regioselective C5-Arylation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The choice of reagents is strictly calibrated to activate the C5–Cl bond while preserving the C4–Cl bond.

Step-by-Step Methodology
  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (1.0 equiv) and the arylboronic acid (1.05 equiv).

    • Causality: Limiting the boronic acid to a very slight excess prevents the thermodynamic push toward over-coupling at the C4 position.

  • Catalyst & Ligand Selection: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%).

    • Causality: C–Cl bonds are notoriously difficult to activate. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the oxidative addition into the C–Cl bond, while its steric bulk facilitates the final reductive elimination step.

  • Base Addition: Add anhydrous K3PO4 (3.0 equiv).

    • Causality: Three equivalents are mandatory: one to deprotonate the C2-carboxylic acid to a carboxylate, and two to facilitate the transmetalation step by forming the reactive boronate complex. K3PO4 is chosen over stronger bases (e.g., NaOtBu) to prevent the degradation of the benzyloxy group.

  • Solvent System: Suspend the mixture in a thoroughly degassed 4:1 mixture of 1,4-Dioxane and H2O (0.2 M).

    • Causality: Water is essential to dissolve the inorganic phosphate base and generate the critical Pd-OH intermediate required for efficient transmetalation (5)[5].

  • Controlled Heating & Validation: Heat the mixture to 80°C under a nitrogen atmosphere.

    • Validation Step: Monitor the reaction strictly via LC-MS every 2 hours. The reaction must be quenched as soon as the starting material is consumed (typically 8-12 hours) to prevent the auto-catalytic activation of the remaining C4–Cl bond.

  • Workup & Purification: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 2 (to re-protonate the carboxylic acid), and extract with Ethyl Acetate. Purify the concentrated crude via reverse-phase chromatography.

Workflow Step1 1. Reagent Prep Degas Dioxane/H2O Step2 2. Catalyst Activation Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Substrate Addition Thiophene + Ar-B(OH)2 Step2->Step3 Step4 4. Base Addition K3PO4 (3.0 equiv) Step3->Step4 Step5 5. Controlled Heating 80°C, Monitor via LC-MS Step4->Step5 Step6 6. Workup Acidic Quench (pH 2) Step5->Step6

Self-validating experimental workflow for regioselective C5-arylation.

Conclusion

For researchers developing complex thiophene-based therapeutics or materials, 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid offers a superior balance of stability and regiocontrol compared to its dibromo counterparts. By utilizing electron-rich, bulky phosphine ligands (like XPhos) and carefully modulating the base stoichiometry to account for the free carboxylic acid, chemists can achieve highly selective C5-arylation, streamlining the synthesis of advanced molecular architectures without the burden of complex downstream separations.

References

  • Source: nbinno.
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids Source: PMC - NIH URL
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: PMC - NIH URL
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL

Sources

Validation

Benchmarking Novel Antimicrobial Agents: A Comparative Guide to 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antibacterial and a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antibacterial and antifungal activities. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant antimicrobial properties.[1] This guide provides a framework for benchmarking the antimicrobial potential of a specific, novel subclass: 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid and its derivatives.

Given the novelty of this particular scaffold, direct comparative data is not yet available in published literature. Therefore, this document serves as a predictive and methodological guide. It will benchmark the target compounds against known thiophene derivatives, discuss the anticipated impact of their unique structural features, and provide a detailed experimental protocol for comprehensive antimicrobial screening.

Structure-Activity Relationship: Predicting Antimicrobial Potential

The antimicrobial activity of thiophene derivatives is significantly influenced by the nature and position of their substituents.[2][3] The target scaffold, 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, possesses two key features that are likely to modulate its biological activity: dichlorination and a benzyloxy group.

The Influence of Halogenation:

The presence of halogen atoms, particularly chlorine, on the thiophene ring has been shown to enhance antimicrobial activity.[4][5] Studies on various heterocyclic compounds, including benzazoles and benzo[b]thiophenes, have indicated that electron-withdrawing groups like chlorine can increase potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6][7] For instance, certain chloro-substituted benzo[b]thiophene derivatives have demonstrated low Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, and Candida albicans.[4] The dichlorination at the 4 and 5 positions of the thiophene ring in the target compounds may therefore be a key contributor to potent antimicrobial action.

The Role of the Benzyloxy Group:

The impact of a benzyloxy substituent is more variable and appears to be highly dependent on the overall molecular structure. In some heterocyclic systems, the introduction of a benzyloxy group has been associated with enhanced antimicrobial, particularly antifungal, activity. However, a study on chalcone derivatives featuring both chloro and benzyloxy moieties reported a lack of significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at a concentration of 100 mg/mL, highlighting the complexity of predicting biological outcomes based on individual substituents.[8] Therefore, while the benzyloxy group introduces a lipophilic character that could facilitate membrane interaction, its ultimate contribution to the antimicrobial profile of the target thiophene derivatives requires empirical validation.

Comparative Benchmarking: Performance of Known Thiophene Derivatives

To provide a relevant benchmark for future experimental results, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of previously studied thiophene derivatives against a panel of common bacterial and fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric in antimicrobial susceptibility testing.[9]

Thiophene Derivative ClassTest OrganismGram StainMIC (µg/mL)Reference
Thieno[2,3-b]thiophenes Pseudomonas aeruginosaGram-NegativeMore potent than streptomycin[10]
Escherichia coliGram-NegativeMore potent than streptomycin[10]
Staphylococcus aureusGram-PositiveEquipotent to Penicillin G[10]
Benzo[b]thiophenes (3-chloro substituted) Bacillus cereusGram-Positive128[4]
Candida albicansFungus128[4]
General Thiophene Derivatives Colistin-Resistant Acinetobacter baumanniiGram-Negative16 - 32[1]
Colistin-Resistant Escherichia coliGram-Negative8 - 32[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity of 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid derivatives and enable direct comparison with the benchmarks above, a standardized broth microdilution assay is recommended. This method is considered a gold standard for determining MIC values and is endorsed by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Objective:

To determine the Minimum Inhibitory Concentration (MIC) of novel thiophene derivatives against a panel of clinically relevant bacteria and fungi.

Materials:
  • 96-well sterile microtiter plates

  • Test compounds (3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid derivatives)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Multichannel pipette

  • Incubator

Step-by-Step Methodology:
  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to create a range of working concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Inoculation:

    • In a 96-well plate, add 100 µL of the appropriate broth to all wells.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the vehicle solvent), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

Data Visualization and Workflow

A clear representation of the experimental workflow is crucial for reproducibility and understanding.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock & Dilutions Plate_Setup Dispense Compounds & Inoculum into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Controls Include Positive, Negative & Sterility Controls Plate_Setup->Controls Incubation Incubate Plate (16-48 hours) Controls->Incubation MIC_Determination Read & Record MIC Values Incubation->MIC_Determination Data_Comparison Compare to Benchmark Data MIC_Determination->Data_Comparison

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid scaffold represents an unexplored area in the search for novel antimicrobial agents. Based on the structure-activity relationships of related thiophene derivatives, the presence of dichloro substituents suggests a potential for significant antimicrobial activity. However, the influence of the benzyloxy group remains to be empirically determined.

By following the detailed experimental protocol outlined in this guide, researchers can generate robust and reproducible data on the antimicrobial efficacy of these novel compounds. Comparing the resulting MIC values with the provided benchmarks for other thiophene derivatives will allow for a clear assessment of their potential as viable drug candidates. Further investigations could also explore potential synergistic effects when combined with existing antibiotics, a strategy that can enhance efficacy and combat resistance.[13][14][15]

References

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. (2025). Chemija. Retrieved March 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2013). MDPI. Retrieved March 17, 2026, from [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. Retrieved March 17, 2026, from [Link]

  • Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2004). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. (2021). Biointerface Research in Applied Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2004). PubMed. Retrieved March 17, 2026, from [Link]

  • Synergism versus Additivity: Defining the Interactions between Common Disinfectants. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. (n.d.). Redalyc.org. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. Retrieved March 17, 2026, from [Link]

  • (PDF) Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved March 17, 2026, from [Link]

  • Synergistic Combinations of Antimicrobial Agents. (2024). Hilaris Publisher. Retrieved March 17, 2026, from [Link]

  • Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates. (2023). PubMed. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid for Researchers and Drug Development Professionals Introduction In the landscape of analytical chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Introduction

In the landscape of analytical chemistry and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only precise molecular weight information but also a detailed fragmentation "fingerprint" that is invaluable for structural confirmation. This guide offers a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, a molecule possessing a unique combination of a dichlorinated thiophene core, a carboxylic acid moiety, and a benzyl ether group.

Understanding the fragmentation behavior of this compound is crucial for its identification in complex matrices, for quality control during synthesis, and for metabolite identification studies. This document moves beyond a simple catalog of fragments to explain the chemical logic behind the bond cleavages, providing a comparative framework against structurally related molecules to highlight the diagnostic value of specific fragments.

Molecular Profile

Before delving into the fragmentation analysis, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
Chemical Name 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid
Molecular Formula C₁₂H₈Cl₂O₃S[1]
Molecular Weight 303.16 g/mol [1]
CAS Number 1707727-88-5[1][2]
Core Structural Motifs Dichlorinated Thiophene, Carboxylic Acid, Benzyl Ether[2]

Pillar 1: Foundational Principles of Fragmentation

The fragmentation of a molecular ion in a mass spectrometer is not a random process but is governed by the principles of chemical stability. The electron ionization process bombards the molecule with high-energy electrons, dislodging an electron to create a radical cation (M⁺•)[3]. This high-energy species then undergoes a series of unimolecular reactions, breaking bonds to form more stable charged fragments and neutral radicals or molecules. The most common fragmentation pathways are those that lead to the formation of stable carbocations, such as resonance-stabilized allylic or benzylic cations.

For 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, we can anticipate fragmentation driven by three primary structural features:

  • The Benzyl Ether Group: Known for its propensity to undergo cleavage at the benzylic position to form the highly stable tropylium ion.

  • The Carboxylic Acid Group: Prone to fragmentation via loss of hydroxyl radicals (•OH) or the entire carboxyl group (•COOH), as well as decarboxylation (loss of CO₂)[4].

  • The Dichlorothiophene Ring: A stable aromatic system, but susceptible to the loss of its substituents, namely the chlorine atoms[5][6].

Pillar 2: Predicted Fragmentation Pathways and Diagnostic Ions

The mass spectrum of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is expected to be dominated by several key fragmentation pathways originating from the molecular ion (M⁺• at m/z 302/304/306, reflecting the isotopic distribution of two chlorine atoms).

Pathway A: Benzylic C-O Bond Cleavage (The Dominant Pathway)

The most favorable fragmentation route involves the cleavage of the C-O bond adjacent to the benzene ring. This is driven by the exceptional stability of the resulting benzyl cation, which rearranges to the tropylium ion.

  • Formation of the Tropylium Ion (m/z 91): This is arguably the most diagnostic peak for a benzyl-containing compound. The molecular ion fragments to lose a 4,5-dichloro-3-hydroxythiophene-2-carboxylic acid radical, generating the benzyl cation (C₇H₇⁺), which promptly rearranges into the highly stable, aromatic tropylium ion. The appearance of a strong peak at m/z 91 is a hallmark of this structural motif.

  • Formation of the [M - C₇H₇]⁺ Ion (m/z 211/213/215): The complementary fragment, the dichlorinated thiophene portion, can also retain the charge, although this is often less abundant than the tropylium ion.

Pathway B: Carboxylic Acid Fragmentation

The carboxylic acid group provides another set of characteristic fragmentation patterns.

  • Loss of a Hydroxyl Radical ([M - OH]⁺, m/z 285/287/289): Alpha-cleavage can result in the loss of an •OH radical (17 Da), forming a stable acylium ion[7]. This is a common fragmentation for carboxylic acids.

  • Loss of the Carboxyl Group ([M - COOH]⁺, m/z 257/259/261): The entire carboxyl group can be lost as a radical (45 Da), leaving a charge on the substituted dichlorothiophene ring.

  • Decarboxylation ([M - CO₂]⁺•, m/z 258/260/262): The loss of a neutral carbon dioxide molecule (44 Da) can also occur, particularly in aromatic carboxylic acids[8].

Pathway C: Ether and Thiophene Ring Cleavages

Further fragmentation can arise from cleavages within the ether linkage and the thiophene ring itself.

  • Alpha-Cleavage at the Thiophene Ring: Cleavage of the bond between the thiophene ring and the carboxylic acid group can occur.

  • Loss of Chlorine: The molecular ion or subsequent fragment ions may lose one or both chlorine atoms as radicals (•Cl) or as HCl.

The following diagram illustrates the primary predicted fragmentation pathways.

G M Molecular Ion (M⁺•) m/z 302/304/306 F91 Tropylium Ion (C₇H₇⁺) m/z 91 M->F91 - C₅H₂Cl₂O₃S• F211 [M - C₇H₇]⁺ m/z 211/213/215 M->F211 - C₇H₇• F285 [M - OH]⁺ m/z 285/287/289 M->F285 - •OH F257 [M - COOH]⁺ m/z 257/259/261 M->F257 - •COOH

Caption: Primary fragmentation pathways of the target compound.

Pillar 3: Comparative Guide to Differentiate Structural Analogs

The true diagnostic power of a fragmentation pattern is realized when compared against similar structures. The absence or presence of key fragments allows for definitive identification.

CompoundMolecular Weight (Monoisotopic)Key Diagnostic Fragment(s) (m/z)Differentiating Features
3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid 301.9591 , 285/287, 257/259The strong peak at m/z 91 (tropylium ion) is the definitive marker for the benzyl ether group. The isotopic pattern confirms the presence of two chlorine atoms.
4,5-Dichlorothiophene-2-carboxylic acid [9]195.92196/198 (M⁺•), 179/181 ([M-OH]⁺), 151/153 ([M-COOH]⁺)Absence of the m/z 91 peak. The entire spectrum is shifted to a lower mass. Fragmentation is limited to losses from the carboxylic acid group and the thiophene ring.
Thiophene-2-carboxylic acid [10]128.00128 (M⁺•), 111 ([M-OH]⁺), 83 ([M-COOH]⁺)Absence of the m/z 91 peak and the chlorine isotopic pattern. This provides the fundamental fragmentation pattern of the thiophene carboxylic acid core.
Benzyl Methyl Ether (Model Compound) 122.07122 (M⁺•), 91 Presence of the m/z 91 peak but lacks the high mass fragments and chlorine pattern associated with the dichlorothiophene carboxylic acid moiety. This isolates the characteristic fragmentation of the benzyl ether.

Recommended Experimental Protocol: LC-MS/MS Analysis

To validate these predictions, a robust and self-validating experimental protocol is necessary. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Sample Preparation
  • Accurately weigh 1 mg of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.

  • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution with 50:50 methanol:water to a final concentration of 1 µg/mL for analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Full Scan (MS1): Scan from m/z 50 to 500 to identify the precursor ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

  • Tandem MS (MS/MS):

    • Select the most abundant precursor ion (e.g., m/z 303 in positive mode) for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

    • Acquire product ion scans to build the fragmentation pattern.

The workflow for this protocol is illustrated below.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis A Weigh Compound B Dissolve in Methanol A->B C Dilute to 1 µg/mL B->C D Inject Sample C->D E Reverse-Phase Separation D->E F ESI Ionization E->F G MS1: Precursor Scan (Find m/z 303) F->G H MS2: Isolate & Fragment Precursor Ion G->H I Detect Product Ions H->I J J I->J Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a predictable process governed by the stability of the resulting ions. The analysis reveals a rich fragmentation pattern characterized by three key features:

  • A dominant and highly diagnostic peak at m/z 91 , corresponding to the tropylium ion, which unequivocally confirms the presence of the benzyl group.

  • Characteristic losses from the carboxylic acid moiety, including •OH (M-17) and •COOH (M-45).

  • A clear isotopic signature from the two chlorine atoms, visible in the molecular ion and all chlorine-containing fragments.

By comparing this predicted pattern with those of its structural analogs, researchers can confidently distinguish this molecule from related impurities or metabolites. The provided LC-MS/MS protocol offers a reliable method for obtaining high-quality experimental data to validate these structural assignments, ensuring analytical accuracy in research and development settings.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

  • All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Google Patents. (2020). WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dichlorothiophene-2-carboxylic acid. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles requires more than just...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles requires more than just following a basic safety sheet; it requires a mechanistic understanding of the chemical's behavior during degradation. 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS: 1707727-88-5) is a highly specialized building block used in drug discovery. Because it contains multiple halogens (chlorine atoms), a heteroaromatic sulfur ring, and a carboxylic acid moiety, its disposal is strictly regulated. Improper disposal can lead to the release of toxic hydrogen chloride (HCl), sulfur oxides (SOx), and potentially carcinogenic dioxins.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and high-temperature disposal of this compound, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.

Chemical Hazard Profile & Causality

Understanding the structural implications of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is critical for establishing a safe waste management system. Every structural feature dictates a specific operational response.

Structural FeatureChemical PropertyOperational & Disposal Implication
Dichlorinated Ring Halogenated OrganicMust be strictly segregated into "Halogenated Waste" streams. Cannot be landfilled. Requires high-temperature incineration to break C-Cl bonds and prevent dioxin/furan formation[1].
Thiophene Core Sulfur-containing HeterocycleCombustion yields sulfur oxides (SOx). Incineration facilities must be equipped with alkaline flue gas scrubbers to prevent acid rain contributions[2].
Carboxylic Acid Mildly AcidicDo not mix with strong bases, cyanides, or reactive metals in the waste stream to prevent exothermic reactions or toxic gas evolution.
Physical State Solid ParticulateSpills require wet-wiping or HEPA vacuuming. Dry sweeping is strictly prohibited as it creates severe inhalation hazards[3].

Step-by-Step Waste Segregation & Storage Protocol

To maintain scientific integrity and regulatory compliance, every laboratory must implement a self-validating waste collection system. Do not rely on visual identification once the chemical is in solution.

  • Step 1: Container Selection & Preparation

    • Action: Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container.

    • Causality: Halogenated organics can degrade certain plastics over time. HDPE provides a robust, non-reactive barrier.

  • Step 2: Strict Segregation

    • Action: Label the container explicitly as "Hazardous Waste - Halogenated Organics (Contains Cl, S)".

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases disposal costs and complicates the incineration process, as non-halogenated streams are typically processed at lower temperatures[2].

  • Step 3: pH Verification (If in solution)

    • Action: If the compound is dissolved in a solvent mixture, test the pH of the waste stream before sealing. Ensure it is between pH 4 and 9.

    • Causality: Highly acidic waste (pH < 2) can corrode containers and react violently with other accumulated lab waste, compromising the integrity of the storage system.

  • Step 4: Secondary Containment & Storage

    • Action: Place the primary waste container inside a secondary containment tray in a designated, well-ventilated accumulation area. Cap tightly when not actively adding waste to prevent volatile emissions.

Disposal Logistics & Incineration Mechanisms

Under EPA and international environmental regulations, halogenated organic compounds cannot be disposed of via standard municipal waste or sewer systems[1]. The only scientifically and environmentally sound method for destroying 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is high-temperature twin-chamber incineration .

Mechanism of Destruction: When halogenated waste exceeds 1% by weight, it must be processed in a secondary combustion chamber reaching minimum temperatures of 1100°C (2012°F) with a gas residence time of at least 2 seconds.

  • Thermal Cleavage : The extreme heat breaks the stable carbon-chlorine and carbon-sulfur bonds. Lower temperatures risk the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are highly toxic and persistent environmental pollutants.

  • Acid Gas Scrubbing : The combustion of this specific compound generates HCl and SOx gases. The incinerator must utilize an alkaline wet scrubber (e.g., hydrated lime or sodium hydroxide) to neutralize these gases into benign salts (e.g., NaCl, Na2SO4) before exhaust release[2].

WasteFlow Start Waste Generation: 3-(Benzyloxy)-4,5-dichloro... Segregation Segregation: Halogenated Waste Stream Start->Segregation Collect & Label Storage Temporary Storage: HDPE Container in Secondary Containment Segregation->Storage Store < 90 Days Transport Licensed HazMat Transportation Storage->Transport EPA Manifest Incineration Twin-Chamber Incinerator (>1100°C, 2s residence) Transport->Incineration Thermal Destruction Scrubber Alkaline Flue Gas Scrubber (Neutralizes HCl & SOx) Incineration->Scrubber Exhaust Gases Ash Permitted Landfill (Inert Ash & Sludge) Incineration->Ash Bottom Ash Scrubber->Ash Neutralized Sludge

Lifecycle and destruction pathway of halogenated thiophene waste, highlighting thermal and scrubbing phases.

Spill Response & Emergency Decontamination

In the event of an accidental release of the powder or a solution containing the compound, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate : Clear the immediate area. If the spill is outside a fume hood, ensure room ventilation is maximized to disperse any volatile solvent carriers[3].

  • Don PPE : Equip nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and an N95/P100 particulate respirator if the dry powder is aerosolized.

  • Containment :

    • For Solid Spills: Do NOT dry sweep. Lightly dampen the powder with water or a compatible solvent to bind the dust, then carefully scoop it into a hazardous waste container using non-sparking tools[3].

    • For Liquid Spills (if dissolved): Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand. Do not use combustible materials like sawdust.

  • Decontamination : Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acid, followed by a water rinse. Collect all absorbent materials and rinse water into the Halogenated Waste container.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Thiophene Deriv
  • THE ENVIRONMENT (PROTECTION) RULES, 1986.
  • THIOPHENE CAS No 110-02-1 - Safety D

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid: A Comprehensive Safety and Operational Protocol

Welcome, researchers and innovators. In our pursuit of novel therapeutics, the compounds we synthesize demand not only our scientific acumen but also our unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators. In our pursuit of novel therapeutics, the compounds we synthesize demand not only our scientific acumen but also our unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid (CAS No. 1707727-88-5).[1][2] This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge for a secure and efficient workflow. Our goal is to ensure that your focus remains on discovery, underpinned by a culture of comprehensive safety.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Inferred Hazard Profile:

Hazard CategoryPotential Effects & RationaleSupporting Evidence from Analogous Compounds
Acute Oral Toxicity Harmful if swallowed. Carboxylic acids can be corrosive and toxic upon ingestion.Analog 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid is classified as "Acute toxicity - oral 4 (H302): Harmful if swallowed."[3]
Skin Corrosion/Irritation Causes skin irritation. Halogenated organic acids are known skin irritants.Analogs like 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid[3], 5-Chlorothiophene-2-carboxylic acid[4][5], and 2,5-Dichlorothiophene-3-carboxylic acid[6] are all listed as causing skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation. The acidic nature and potential for fine particulate dust present a significant risk to the eyes.The aforementioned chlorinated thiophene carboxylic acids all carry the "Causes serious eye irritation" warning.[3][4][5][6]
Respiratory Irritation May cause respiratory irritation. As a solid powder, inhalation of dust can irritate the respiratory tract.[6]This is a standard warning for many powdered carboxylic acids and is explicitly mentioned for the analogs.[3][5][6][7]
Environmental Hazard Potentially toxic to aquatic life. Chlorinated organic compounds are often persistent and harmful in aquatic environments.[8]Due to the presence of chlorine, this compound is classified as a halogenated organic waste and requires specialized disposal.[9]

The Core of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, your primary defenses are robust engineering and administrative controls.

  • Primary Engineering Control: All handling of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid, especially in its powdered form, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates and potential vapors.

  • Administrative Controls:

    • Designate a specific area within the lab for handling this compound.

    • Ensure all personnel have received documented training on the specific hazards and handling procedures outlined in this guide.

    • Maintain an updated inventory and ensure the container is clearly labeled.[8]

    • Emergency eyewash stations and safety showers must be accessible and tested regularly.[10]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be a substitute for the engineering controls mentioned above. The following protocol outlines the minimum required PPE.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.

  • Enhanced Precaution: When handling quantities greater than a few grams or when a splash hazard is significant (e.g., during dissolution in a large volume of solvent), a full-face shield must be worn over the chemical splash goggles.[11]

Skin and Body Protection
  • Hand Protection:

    • Primary Gloves: Nitrile gloves are the standard for providing splash protection.[9] Always inspect gloves for tears or pinholes before use.

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a critical safety buffer in case the outer glove is compromised. Contaminated outer gloves can be removed without exposing the skin.

    • Glove Removal: Remove gloves without touching the outside of the glove with bare skin and dispose of them in the designated hazardous waste container.[5]

  • Body Protection:

    • A flame-resistant lab coat with tight-fitting cuffs is mandatory.

    • For larger-scale operations or when handling highly concentrated solutions, a chemical-resistant apron made of materials like PVC (Polyvinyl Chloride) or CPE (Chlorinated Polyethylene) should be worn over the lab coat.[12]

    • Ensure full-length pants and closed-toe shoes are worn.[9]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential in the following scenarios:

  • Emergency Situations: In the event of a significant spill or failure of the fume hood.

  • Maintenance Operations: When cleaning or servicing contaminated equipment.

  • Required Equipment: A full-face respirator with a multi-sorbent cartridge effective against organic vapors and acid gases (such as chlorine and hydrogen chloride) should be used.[13] All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations.[10]

Operational Workflow: A Step-by-Step Guide

The following workflow ensures safety at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify Fume Hood Certification is Current prep2 Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Don PPE (Inner Gloves -> Lab Coat -> Outer Gloves -> Goggles/Face Shield) prep2->prep3 h1 Place Weigh Paper/Boat on Analytical Balance prep3->h1 Begin Work h2 Carefully Transfer Solid Using a Spatula h1->h2 h3 Record Weight and Securely Close Container h2->h3 h4 Transfer Solid to Reaction Vessel h3->h4 h5 Slowly Add Solvent, Minimizing Dust Generation h4->h5 c1 Decontaminate Spatula & Work Area with Appropriate Solvent h5->c1 Complete Handling c2 Collect Decontamination Waste as Halogenated Waste c1->c2 c3 Doff PPE in Reverse Order (Outer Gloves -> Face Shield/Goggles -> Lab Coat -> Inner Gloves) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: A procedural workflow for safely handling the solid compound.

Spill and Emergency Procedures

IMMEDIATELY ALERT PERSONNEL IN THE AREA.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Small Spill (Inside Fume Hood): Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.[8] Carefully scoop the material into a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste.[9]

  • Large Spill (Outside Fume Hood): Evacuate the immediate area. Restrict access. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.

Decontamination and Waste Disposal

All waste generated from handling this compound is considered Hazardous Halogenated Organic Waste .[9] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[8]

G start Waste Generated (e.g., Gloves, Wipes, Rinsate, Excess Reagent) q1 Is the waste contaminated with 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid? start->q1 node_yes YES: Hazardous Waste q1->node_yes Yes node_no NO: Non-Hazardous Waste q1->node_no No waste_liquid Segregate into 'Halogenated Organic Liquid Waste' Container node_yes->waste_liquid Liquid Waste waste_solid Segregate into 'Halogenated Organic Solid Waste' Container node_yes->waste_solid Solid Waste trash Dispose in Regular Trash node_no->trash labeling Label Container with: 'HAZARDOUS WASTE' Full Chemical Name Approximate Quantity waste_liquid->labeling waste_solid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Contact EHS for Pickup and High-Temperature Incineration storage->pickup

Caption: Decision workflow for proper waste stream segregation.

Key Disposal Steps:

  • Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid halogenated organic waste.[8]

  • Rinsate Collection: Any solvent used to rinse glassware that contained the compound must be collected as halogenated liquid waste.[9]

  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[8]

  • Storage: Store waste in a designated and secondary-contained satellite accumulation area away from incompatible materials.[8]

  • Disposal: Contact your institution's EHS office for collection. The primary disposal method for chlorinated organic compounds is high-temperature incineration.[9][15]

By adhering to these protocols, you actively contribute to a safe and responsible research environment, ensuring that our scientific advancements do not come at the cost of personal or environmental health.

References

  • Benchchem. Proper Disposal of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • ChemScene. 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.
  • Cayman Chemical. Safety Data Sheet for 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid.
  • TCI Chemicals. SAFETY DATA SHEET for 3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester.
  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals.
  • Benchchem. Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
  • CymitQuimica. CAS 527-72-0: 2-Thiophenecarboxylic acid.
  • The Chlorine Institute. Pamphlet 065 - Personal Protective Equipment for Chlor-Alkali Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET for 5-Chlorothiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 2,5-Dichlorothiophene-3-carboxylic acid.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • Merck Millipore. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 5-Chlorothiophene-2-carboxylic acid.
  • BLDpharm. 1707727-88-5|3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 2-Thiophenecarboxylic acid.
  • Santa Cruz Biotechnology. Thiophene.
  • Fisher Scientific. SAFETY DATA SHEET for 3-Thiophenecarboxylic acid.
  • Texas Department of Insurance. Chlorine Safety.
  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Green Policy Platform. DESTRUCTION TECHNOLOGIES FOR POLY CHLORINATED BIPHENYLS (PCBs).

Sources

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